molecular formula C21H22O10 B15589390 Isoengeletin

Isoengeletin

Número de catálogo: B15589390
Peso molecular: 434.4 g/mol
Clave InChI: VQUPQWGKORWZII-RPJYBVRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Isoengeletin has been reported in Smilax corbularia and Iryanthera sagotiana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20+,21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUPQWGKORWZII-RPJYBVRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isoengeletin: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoengeletin (B3002223), a dihydroflavonol, has garnered scientific interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources, geographical distribution, and phytochemical context of this compound. It details experimental protocols for its extraction, isolation, and quantification, and visually elucidates the key signaling pathways implicated in its anti-inflammatory effects. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the pharmacological applications of this compound.

Natural Sources and Plant Distribution of this compound

This compound is primarily found in plants belonging to the Smilax genus (family Smilacaceae). The rhizome of these plants is the principal part where this compound is accumulated.

Plant Species

The primary plant sources of this compound identified in the scientific literature include:

  • Smilax glabra Roxb.: Commonly known as "Tufuling" in Chinese medicine, the rhizome of this plant is a well-documented source of this compound.[1] S. glabra is a medicinal plant with a wide geographical distribution.

  • Smilax china L.: The rhizomes of this species have also been shown to contain this compound, alongside other flavonoids.[2][3]

  • Smilax bockii Warb.: Research has identified this compound as one of the flavonoid constituents in the roots of this plant.[4]

  • Smilax corbularia : This species has been studied for its phytochemical composition, which includes a variety of flavonoids, and is a potential source of this compound.[5]

  • Smilax rotundifolia : While detailed quantitative analysis for this compound is not specified, this species is known to contain a range of flavonoids.[6]

Geographical Distribution

Smilax glabra, a significant source of this compound, is widely distributed globally. It is found across various provinces in Southern China and also grows in other parts of Asia, including India and Vietnam. Its distribution extends to other continents as well, highlighting its accessibility as a natural resource.

Quantitative Data

While this compound has been identified as a constituent in the aforementioned Smilax species, specific quantitative data on its concentration is not extensively available in the reviewed literature. Many studies focus on the quantification of total flavonoids or other major flavonoid components like astilbin. One study on Smilax glabra noted the presence of this compound in a 30% ethanol (B145695) eluent from a resin column, alongside other flavonoids, but did not provide a precise quantitative value in the final extract.[7] The following table summarizes the identified sources of this compound.

Plant SpeciesFamilyPlant PartReference
Smilax glabra Roxb.SmilacaceaeRhizome[1]
Smilax china L.SmilacaceaeRhizome[2][3]
Smilax bockii Warb.SmilacaceaeRoot[4]
Smilax corbulariaSmilacaceaeNot Specified[5]
Smilax rotundifoliaSmilacaceaeLeaves[6]

Experimental Protocols

This section outlines the general methodologies for the extraction, isolation, and quantification of this compound from Smilax rhizomes, based on established protocols for flavonoids from these plants.

Extraction of this compound

Objective: To extract crude flavonoid compounds, including this compound, from the plant matrix.

Methodology:

  • Sample Preparation: The rhizomes of the Smilax species are collected, washed, dried, and ground into a coarse powder.[8]

  • Solvent Extraction:

    • Maceration/Reflux: The powdered plant material is extracted with a suitable solvent. 70% ethanol is commonly used for the extraction of flavonoids from Smilax glabra.[1] The extraction can be performed at room temperature (maceration) or with heating under reflux. The process is typically repeated multiple times to ensure exhaustive extraction.

    • Alternative Methods: Modern extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be employed to improve efficiency and reduce extraction time and solvent consumption.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude extract.

Methodology:

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography:

    • Silica (B1680970) Gel Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of chloroform (B151607) and methanol (B129727), is used to separate the different flavonoid compounds.[2]

    • Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column, which separates compounds based on their molecular size.[2]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, preparative HPLC with a C18 column is the final step. A mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape, is used for elution.[3]

Quantification of this compound

Objective: To determine the concentration of this compound in a plant extract.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

    • Column: A C18 reversed-phase column is typically employed.

    • Mobile Phase: A gradient elution with a binary solvent system, such as water (containing 0.1% formic acid) and methanol or acetonitrile, is commonly used.[7]

    • Detection: The chromatogram is monitored at a wavelength where this compound shows maximum absorbance (typically around 290 nm for dihydroflavonols).

    • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram with a calibration curve constructed using a certified reference standard of this compound.[7]

  • Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): For more sensitive and selective quantification, UPLC coupled with a mass spectrometer (e.g., Q-TOF/MS) can be used. This technique provides both retention time and mass-to-charge ratio information, allowing for highly accurate identification and quantification.[1]

Signaling Pathways and Mechanism of Action

Flavonoids isolated from Smilax species, including structurally related compounds to this compound, have demonstrated significant anti-inflammatory properties.[9] The primary mechanism of action involves the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[12] Flavonoids from Smilax have been shown to inhibit the phosphorylation of p65, thereby preventing its nuclear translocation and suppressing the expression of these inflammatory mediators.[9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 (Active) IkBa_p50_p65->p50_p65 IκBα degradation DNA DNA p50_p65->DNA Translocates to nucleus This compound This compound This compound->IKK Inhibits This compound->p50_p65 Inhibits translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Upon stimulation by inflammatory signals, these kinases are phosphorylated and activated, leading to the activation of transcription factors such as AP-1, which in turn promote the expression of pro-inflammatory genes.[13] Studies on related flavonoids suggest that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of p38, JNK, and ERK, thereby downregulating the inflammatory response.[10][11]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_JNK_ERK p38 / JNK / ERK MAPKK->p38_JNK_ERK Phosphorylates AP1 AP-1 p38_JNK_ERK->AP1 Activates Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Induces This compound This compound This compound->p38_JNK_ERK Inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow for Investigating Anti-inflammatory Activity

The following diagram illustrates a typical experimental workflow to assess the anti-inflammatory effects of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Treatment Treatment with this compound + LPS Stimulation Cell_Culture->Treatment NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Treatment->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Treatment->Cytokine_Assay Western_Blot Western Blot Analysis (p-p65, p-p38, etc.) Treatment->Western_Blot Animal_Model Animal Model of Inflammation (e.g., LPS-induced) Drug_Admin Administration of This compound Animal_Model->Drug_Admin Sample_Collection Collection of Serum and Tissues Drug_Admin->Sample_Collection Biochemical_Analysis Biochemical Analysis (Cytokine levels) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology

Caption: Experimental workflow for anti-inflammatory activity assessment.

Conclusion

This compound, a dihydroflavonol predominantly found in the rhizomes of various Smilax species, presents a promising avenue for the development of novel therapeutic agents, particularly for inflammatory conditions. This guide has consolidated the current knowledge on its natural sources, distribution, and the methodologies for its study. The elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a strong rationale for its anti-inflammatory properties. Further research, especially focused on obtaining precise quantitative data from different natural sources and conducting rigorous preclinical and clinical studies, is warranted to fully realize the therapeutic potential of this compound.

References

A Comprehensive Review of the Pharmacological Effects of Isoengeletin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoengeletin, a dihydroflavonol glycoside found in various medicinal plants, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive review of the current understanding of this compound's pharmacological effects, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. This document summarizes available quantitative data, details key experimental methodologies, and visualizes associated signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug discovery and development. While research on this compound is ongoing, this guide consolidates existing knowledge to facilitate further investigation into its therapeutic potential.

Introduction

This compound is a flavonoid, specifically a dihydroflavonol rhamnoside, that has been identified in several plant species, including Smilax glabra and Smilax china.[1] Flavonoids are a large class of polyphenolic compounds known for their diverse biological activities, which are largely attributed to their antioxidant and anti-inflammatory properties.[2][3] The structural characteristics of this compound, featuring multiple hydroxyl groups and a glycoside moiety, are believed to contribute to its pharmacological effects. This guide will delve into the documented biological activities of this compound and related compounds, providing a foundational understanding for future research and development.

Pharmacological Effects

Current research indicates that this compound possesses a range of pharmacological effects, primarily centered around its antioxidant and anti-inflammatory capabilities. These primary activities are thought to underpin its potential in other therapeutic areas, such as neuroprotection and cancer.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Mechanism of Action:

This compound is suggested to exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] These pathways are central to the inflammatory response. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[6][7] By inhibiting these pathways, this compound can effectively dampen the inflammatory cascade.

Quantitative Data:

While specific IC50 values for this compound's anti-inflammatory activity are not extensively reported, studies on related compounds and extracts provide valuable insights. For instance, Engeletin, a structurally similar compound, has been shown to inhibit the production of pro-inflammatory mediators.

Pharmacological Target Test System Inhibitor IC50 / Effect Reference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesEngeletinNo significant inhibition[8]
Prostaglandin E2 (PGE2) ReleaseLPS-stimulated RAW 264.7 macrophagesEngeletinIC50: 33.1 µM[8]
TNF-α ProductionLPS-stimulated RAW 264.7 macrophagesEngeletinNo significant inhibition[8]

Note: Data for Engeletin is presented due to the limited availability of specific quantitative data for this compound.

Antioxidant Activity

The antioxidant activity of flavonoids is a cornerstone of their therapeutic potential, and this compound is no exception. Its ability to scavenge free radicals helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

Mechanism of Action:

This compound's antioxidant effects are attributed to its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[9][10] This radical scavenging activity helps to protect cells and tissues from oxidative damage.

Quantitative Data:

Assay Compound IC50 Value Reference
DPPH Radical ScavengingThis compoundData not available
ABTS Radical ScavengingThis compoundData not available
DPPH Radical ScavengingSmilax glabra extract (containing this compound)IC50: 167.96 mg/mL[11]
ABTS Radical ScavengingSmilax glabra extract (containing this compound)Inhibition of 59.84 ± 4.80%[11]

Note: Data for a plant extract containing this compound is provided due to the lack of specific IC50 values for the pure compound in the reviewed literature.

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of this compound suggest its potential as a neuroprotective agent. Oxidative stress and inflammation are key contributors to the progression of neurodegenerative diseases.

Mechanism of Action:

By reducing oxidative damage and inhibiting inflammatory responses within the central nervous system, this compound may help to protect neurons from damage and death.[12] Studies on similar flavonoids have shown that they can modulate signaling pathways involved in neuronal survival and apoptosis.[13]

Experimental Models:

In vitro studies often utilize neuronal cell lines like PC12 cells, where neurotoxicity is induced by agents such as hydrogen peroxide or lipopolysaccharide (LPS). The protective effect of the compound is then assessed by measuring cell viability and markers of apoptosis and oxidative stress.[3][12]

Anticancer Activity

Preliminary evidence suggests that this compound and related flavonoids may possess anticancer properties.

Mechanism of Action:

The potential anticancer effects of flavonoids are often linked to their ability to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis.[14] The modulation of signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK pathways, may also contribute to these effects.

Quantitative Data:

Specific IC50 values for this compound against various cancer cell lines are not widely available. However, research on other flavonoids provides a basis for comparison.

Cell Line Compound IC50 Value Reference
Various cancer cell linesQuercetin (a related flavonoid)10-50 µM[15]
Various cancer cell linesWogonin (a related flavonoid)17 µM (for NO inhibition)[7]

Note: Data for related flavonoids are presented to indicate the potential range of activity for this class of compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological effects of flavonoids like this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.[9][16]

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.2 mM in methanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Add a specific volume of the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Data Analysis: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation.[1][10]

  • Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test compound solutions, and a positive control (e.g., Trolox).

  • Procedure:

    • Generate the ABTS radical cation (ABTS•+) by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to a specific absorbance at 734 nm.

    • Add the test compound solution to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

  • Data Analysis: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assays

This in vitro assay measures the inhibitory effect of a compound on NO production in LPS-stimulated macrophages.[4][17]

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[18][19][20]

  • Animals: Typically, male Wistar or Sprague-Dawley rats are used.

  • Procedure:

    • Administer the test compound to the animals (e.g., orally or intraperitoneally).

    • After a set time (e.g., 30-60 minutes), inject a solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of one of the hind paws.

    • Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer or calipers.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw swelling in the treated group to that in the control group.

Anticancer Activity Assay

The MTT assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of a compound on cancer cells.[14][21][22]

  • Cell Culture: Culture the desired cancer cell lines.

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

    • Measure the absorbance of the solution at a wavelength of around 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined. It is important to note that some flavonoids can interfere with the MTT assay by directly reducing the MTT reagent, so appropriate controls are necessary.[2][14]

Neuroprotective Activity Assay

This assay evaluates the ability of a compound to protect neuronal-like cells from induced toxicity.[3][12][13]

  • Cell Culture and Differentiation: Culture PC12 cells and differentiate them into a neuronal phenotype using Nerve Growth Factor (NGF).

  • Procedure:

    • Seed the differentiated PC12 cells in a culture plate.

    • Pre-treat the cells with the test compound.

    • Induce neurotoxicity using an agent like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or LPS.

    • After the treatment period, assess cell viability using the MTT assay or by counting viable cells.

    • Markers of apoptosis (e.g., caspase activity) and oxidative stress (e.g., reactive oxygen species levels) can also be measured.

  • Data Analysis: The neuroprotective effect is quantified by the increase in cell viability in the presence of the test compound compared to the toxin-only control.

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound are intricately linked to its interaction with cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of its mechanisms of action.

Signaling Pathways

NFkB_MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK p38_JNK_ERK p38/JNK/ERK MAPKK->p38_JNK_ERK AP1 AP-1 p38_JNK_ERK->AP1 AP1_nuc AP-1 AP1->AP1_nuc IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Releases This compound This compound This compound->MAPKK Inhibits This compound->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Pro_inflammatory_genes Transcription AP1_nuc->Pro_inflammatory_genes Transcription

Caption: General overview of the NF-κB and MAPK signaling pathways.

This diagram illustrates the general mechanism by which inflammatory stimuli like LPS activate the NF-κB and MAPK signaling cascades, leading to the expression of pro-inflammatory genes. This compound is hypothesized to inhibit these pathways, thereby reducing inflammation.

Experimental Workflows

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Working Solution start->prep_dpph prep_samples Prepare this compound and Control Solutions start->prep_samples mix Mix DPPH with Sample/Control prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

This diagram outlines the key steps involved in performing a DPPH assay to evaluate the antioxidant activity of a compound like this compound.

Neuroprotection_Workflow start Start culture Culture and Differentiate PC12 Cells with NGF start->culture seed Seed Differentiated Cells in a 96-well Plate culture->seed pretreat Pre-treat with this compound (various concentrations) seed->pretreat induce_toxicity Induce Neurotoxicity (e.g., with H₂O₂) pretreat->induce_toxicity incubate Incubate for 24 hours induce_toxicity->incubate assess_viability Assess Cell Viability (MTT Assay) incubate->assess_viability analyze Analyze Data and Determine Neuroprotective Effect assess_viability->analyze end End analyze->end

Caption: Workflow for in vitro neuroprotection assay using PC12 cells.

This flowchart details the process for assessing the neuroprotective effects of this compound against an induced neurotoxic insult in a neuronal cell model.

Conclusion and Future Directions

This compound, a naturally occurring dihydroflavonol, exhibits promising pharmacological activities, primarily as an anti-inflammatory and antioxidant agent. These properties suggest its potential for development as a therapeutic agent for a variety of conditions, including inflammatory disorders, neurodegenerative diseases, and cancer.

However, a significant gap exists in the literature regarding specific quantitative data and detailed mechanistic studies for pure this compound. Much of the current knowledge is derived from studies on related compounds or plant extracts. Therefore, future research should focus on:

  • Isolation and purification of this compound to enable studies on the pure compound.

  • Comprehensive in vitro and in vivo studies to determine specific IC50 values for its various pharmacological effects.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and toxicological studies to assess its safety profile and bioavailability.

By addressing these research gaps, the full therapeutic potential of this compound can be more thoroughly understood and potentially harnessed for the development of novel therapeutic interventions. This guide serves as a foundational resource to stimulate and guide such future investigations.

References

Isoengeletin: A Technical Guide to its Mechanism of Action in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoengeletin (B3002223), a flavonoid compound, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its interactions with key inflammatory signaling pathways. This document synthesizes available preclinical data, outlines experimental methodologies, and visualizes the complex signaling cascades involved.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. Flavonoids, a class of natural compounds found in plants, have long been recognized for their diverse pharmacological activities, including potent anti-inflammatory effects. This compound, a member of the flavonoid family, has emerged as a promising candidate for modulating inflammatory responses. This guide delves into the core mechanisms by which this compound exerts its anti-inflammatory action, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and its potential role in modulating the NLRP3 inflammasome.

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling

This compound's anti-inflammatory effects are primarily attributed to its ability to interfere with key signaling cascades that regulate the expression of pro-inflammatory mediators. The most well-documented mechanisms involve the inhibition of the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB, primarily the p65 subunit, to translocate to the nucleus and initiate the transcription of target genes.

This compound and its related compounds have been shown to inhibit NF-κB activation at multiple levels. Although direct quantitative data for this compound is limited, studies on the structurally similar flavonoid, isoginkgetin (B1672240), demonstrate an attenuation of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to LPS stimulation. Furthermore, engeletin, another closely related flavonoid, has been found to inhibit the TLR4-NFκB signaling pathway[1]. This suggests that this compound may act by preventing the degradation of IκBα and/or by directly interfering with the nuclear translocation of p65.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation p_IκBα p-IκBα p65 p65 p65_nuc p65 p65->p65_nuc Translocation NFkB_complex IκBα-p65 (Inactive) NFkB_complex->IKK NFkB_complex->p65 Release Ub_p_IκBα Ub-p-IκBα p_IκBα->Ub_p_IκBα Ubiquitination Proteasome Proteasome Ub_p_IκBα->Proteasome Degradation This compound This compound This compound->IKK Inhibition This compound->p65_nuc Inhibition of Translocation DNA DNA p65_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.
Inhibition of the MAPK Signaling Pathway

The MAPK signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular processes such as inflammation, proliferation, and apoptosis. In response to inflammatory stimuli, these kinases are activated through a cascade of phosphorylation events, leading to the activation of transcription factors like AP-1, which in turn promote the expression of pro-inflammatory genes.

Evidence suggests that this compound and its analogs can suppress the activation of MAPK pathways. Specifically, isoginkgetin has been shown to selectively inhibit the phosphorylation of p38 MAPK without affecting ERK and JNK phosphorylation. This selective inhibition of p38 MAPK is a key mechanism for reducing the production of pro-inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK Phosphorylation p38 p38 p38_MAPKK->p38 Phosphorylation p_p38 p-p38 (Active) AP1 AP-1 p_p38->AP1 Phosphorylation This compound This compound This compound->p38 Inhibition of Phosphorylation p_AP1 p-AP-1 (Active) DNA DNA p_AP1->DNA Binding Cytokines Pro-inflammatory Gene Expression DNA->Cytokines

Figure 2: Selective Inhibition of the p38 MAPK Pathway by this compound.
Potential Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Aberrant activation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (e.g., LPS) that upregulates the expression of NLRP3 and pro-IL-1β via NF-κB, and an activation signal (e.g., ATP, nigericin) that triggers the assembly of the inflammasome complex.

While direct evidence for this compound's effect on the NLRP3 inflammasome is still emerging, many flavonoids have been shown to inhibit its activation. Given that this compound inhibits the NF-κB pathway, it is plausible that it can interfere with the priming step of NLRP3 inflammasome activation. Further research is warranted to elucidate the direct effects of this compound on the assembly and activation of the NLRP3 inflammasome complex.

NLRP3_Inflammasome cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Isoengeletin_prime This compound Isoengeletin_prime->NFkB Inhibition DAMPs DAMPs/PAMPs (e.g., ATP) NLRP3 NLRP3 DAMPs->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation IL1B Mature IL-1β Casp1->IL1B Cleavage Pro_IL1B Pro-IL-1β Pro_IL1B->Casp1 Isoengeletin_active This compound (Potential) Isoengeletin_active->Inflammasome Inhibition?

Figure 3: Potential Modulation of the NLRP3 Inflammasome by this compound.

Quantitative Data on Anti-inflammatory Effects

While specific IC50 values for this compound are not widely available in the public domain, data from studies on closely related flavonoids and extracts containing this compound provide valuable insights into its potential potency. The following tables summarize the available quantitative data.

Table 1: Inhibition of Pro-inflammatory Mediators by a Phenolic-Enriched Extract of Smilax glabra (PEESG) containing this compound

MediatorConcentration of PEESG% InhibitionCell LineInducer
NO40 µg/mLSignificant (p < 0.05)RAW264.7LPS
IL-640 µg/mLSignificant (p < 0.05)RAW264.7LPS
TNF-α40 µg/mLSignificant (p < 0.05)RAW264.7LPS

Data extracted from a study where this compound was identified as a component of the extract[1]. The exact contribution of this compound to the observed effects is not specified.

Table 2: Inhibition of Pro-inflammatory Mediators by Isoginkgetin (a related biflavonoid)

MediatorConcentrationEffectCell LineInducer
IL-1β (mRNA)0.1 µMSignificant inhibition (p < 0.001)BV2LPS
IL-1β (mRNA)0.5 µMSignificant inhibition (p < 0.001)BV2LPS
IL-1β (protein)0.1 µMReduction from 683.56 to 489.11 pg/mlBV2LPS
IL-1β (protein)0.5 µMReduction from 683.56 to 372.22 pg/mlBV2LPS
IL-6 (mRNA)0.1 µMSignificant inhibition (p < 0.001)BV2LPS
IL-6 (mRNA)0.5 µMSignificant inhibition (p < 0.001)BV2LPS
COX-2 (mRNA)0.1 µMSignificant inhibition (p < 0.001)BV2LPS
COX-2 (mRNA)0.5 µMSignificant inhibition (p < 0.001)BV2LPS

Data from a study on isoginkgetin, which shares structural similarities with this compound[2].

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of this compound and related compounds.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line (RAW264.7) and murine microglia cell line (BV2) are commonly used models for studying inflammation in vitro.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour) before stimulation with an inflammatory inducer like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Measurement of Pro-inflammatory Mediators
  • Nitric Oxide (NO) Assay: The production of NO is measured in the cell culture supernatant using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the cell culture supernatant are quantified using specific ELISA kits.

  • Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of pro-inflammatory genes (e.g., IL1B, IL6, TNF, COX2) are determined by qRT-PCR.

Western Blot Analysis
  • Protein Extraction: Whole-cell lysates, cytoplasmic extracts, and nuclear extracts are prepared from treated and untreated cells.

  • Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-p38, p38, IκBα) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis of Inflammatory Response cluster_assays Assays Cell_Culture Cell Culture (e.g., RAW264.7) Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment Stimulation Inflammatory Stimulation (e.g., LPS) Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Cell_Lysate Collect Cell Lysate Stimulation->Cell_Lysate RNA_Extraction RNA Extraction Stimulation->RNA_Extraction ELISA ELISA (IL-6, TNF-α) Supernatant->ELISA Griess_Assay Griess Assay (NO) Supernatant->Griess_Assay Western_Blot Western Blot (p-p65, p-p38) Cell_Lysate->Western_Blot qRT_PCR qRT-PCR (Gene Expression) RNA_Extraction->qRT_PCR

Figure 4: General Experimental Workflow for In Vitro Anti-inflammatory Studies.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent through its multifaceted mechanism of action, primarily involving the inhibition of the NF-κB and MAPK signaling pathways. While direct quantitative data for this compound remains to be fully elucidated, the existing evidence from related compounds strongly supports its therapeutic promise. Future research should focus on:

  • Determining specific IC50 values of this compound for key inflammatory mediators and signaling proteins.

  • Elucidating the direct effects of this compound on the assembly and activation of the NLRP3 inflammasome.

  • Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound in various inflammatory disease models.

  • Investigating the structure-activity relationship of this compound and its analogs to optimize their anti-inflammatory potency and pharmacokinetic properties.

A deeper understanding of this compound's molecular targets and signaling interactions will be crucial for its successful translation into a clinically effective therapeutic for the management of inflammatory disorders.

References

The Biosynthesis of Isoengeletin in Smilax glabra: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoengeletin (B3002223), a dihydroflavonol glycoside found in the rhizomes of Smilax glabra, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and optimizing its production for therapeutic applications. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound in Smilax glabra, detailing the key enzymatic steps and providing representative experimental protocols for their characterization. Quantitative data on the flavonoid content in Smilax glabra is summarized, and the logical relationships within the biosynthetic pathway and experimental workflows are visualized through detailed diagrams.

Introduction

Smilax glabra Roxb., a medicinal plant used in traditional Chinese medicine, is a rich source of various bioactive compounds, including flavonoids.[1][2] Among these, dihydroflavonols such as astilbin, engeletin, and their isomers, including this compound, are prominent constituents.[1][3][4] this compound, in particular, contributes to the overall pharmacological profile of Smilax glabra extracts. Elucidating its biosynthetic pathway is a critical step towards harnessing its full therapeutic potential. This guide outlines the inferred multi-step enzymatic conversion from general phenylpropanoid precursors to this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a branch of the well-characterized flavonoid pathway, commencing with the general phenylpropanoid pathway. The core pathway involves the sequential action of several key enzymes, leading to the formation of the dihydroflavonol core, which is subsequently glycosylated to yield this compound.

The proposed pathway is as follows:

  • Phenylalanine is converted to Cinnamic acid , which is then hydroxylated to form p-Coumaric acid .

  • p-Coumaric acid is activated to its CoA-ester, p-Coumaroyl-CoA .

  • Chalcone (B49325) Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin (B18129) chalcone .[5][6]

  • Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of Naringenin chalcone to produce the flavanone, (2S)-Naringenin .[7][8]

  • Flavanone 3-Hydroxylase (F3H) introduces a hydroxyl group at the 3-position of the C-ring of naringenin to yield Dihydrokaempferol (B1209521) (Aromadendrin) .

  • Dihydroflavonol 4-Reductase (DFR) reduces the 4-keto group of dihydrokaempferol to produce Leucopelargonidin .[9][10]

  • A subsequent Glycosyltransferase (GT) is hypothesized to catalyze the transfer of a rhamnose sugar moiety to the dihydroflavonol core, though the precise timing of this glycosylation step in Smilax glabra is yet to be determined.

Isoengeletin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA Multiple Steps Naringenin_chalcone Naringenin_chalcone p-Coumaroyl-CoA->Naringenin_chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucopelargonidin Leucopelargonidin Dihydrokaempferol->Leucopelargonidin DFR This compound This compound Dihydrokaempferol->this compound Glycosyltransferase (putative)

Figure 1: Putative Biosynthetic Pathway of this compound in Smilax glabra.

Quantitative Data of Flavonoids in Smilax glabra

Several studies have quantified the flavonoid content in the rhizomes of Smilax glabra. The following table summarizes the reported concentration ranges of this compound and related flavonoids.

CompoundConcentration Range (mg/g of crude drug)Reference(s)
Astilbin1.53 - 27.08[11][12]
Neoastilbin0.0128 - 3.673[11][12]
Isoastilbin0.449 - 4.837[11][12]
Neoisoastilbin0.552 - 1.181[11][12]
Engeletin0.14 - 3.1[11][12]
This compoundNot explicitly quantified in isolation, but present[13][14]
Taxifolin (Dihydroquercetin)0.0290 - 1.06[11]
(-)-Epicatechin1.381[12]
5-O-caffeoylshikimic acid9.913[12]

Experimental Protocols for Enzyme Characterization

Detailed experimental protocols for the enzymes in the this compound biosynthetic pathway have not been specifically described for Smilax glabra. The following are generalized methodologies adapted from studies in other plant species that can be applied to characterize the putative enzymes in S. glabra.

General Experimental Workflow

The characterization of the biosynthetic enzymes follows a general workflow from tissue collection to enzyme activity measurement.

Experimental_Workflow Plant_Tissue Smilax glabra Rhizome Collection Homogenization Homogenization in Extraction Buffer Plant_Tissue->Homogenization Centrifugation Centrifugation to remove debris Homogenization->Centrifugation Crude_Extract Crude Protein Extract Centrifugation->Crude_Extract Purification Protein Purification (e.g., Ammonium (B1175870) Sulfate (B86663) Precipitation, Chromatography) Crude_Extract->Purification Purified_Enzyme Purified Enzyme Fraction Purification->Purified_Enzyme Enzyme_Assay Enzyme Activity Assay Purified_Enzyme->Enzyme_Assay Data_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Data_Analysis

Figure 2: General Experimental Workflow for Enzyme Characterization.

Plant Material and Protein Extraction
  • Plant Material: Fresh rhizomes of Smilax glabra should be collected, washed, and immediately frozen in liquid nitrogen and stored at -80°C until use.

  • Protein Extraction Buffer: A typical buffer would contain 100 mM Tris-HCl (pH 7.5), 10 mM dithiothreitol (B142953) (DTT), 5 mM MgCl₂, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).

  • Extraction Protocol:

    • Grind the frozen rhizome tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Suspend the powder in the extraction buffer (e.g., 1:3 w/v).

    • Homogenize the suspension on ice.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude protein extract. For some enzymes, further purification steps like ammonium sulfate precipitation or column chromatography may be necessary.

Enzyme Assays
  • Principle: The activity of CHS can be determined by monitoring the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA spectrophotometrically or by HPLC.

  • Reaction Mixture: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 10 µM p-coumaroyl-CoA, and 30 µM malonyl-CoA.

  • Assay Protocol:

    • Initiate the reaction by adding the protein extract to the reaction mixture.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of methanol (B129727) or by acidification.

    • Analyze the formation of naringenin chalcone by HPLC at a detection wavelength of 370 nm.

  • Principle: CHI activity is measured by following the decrease in absorbance of naringenin chalcone as it is converted to naringenin.

  • Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.5) and a known concentration of naringenin chalcone.

  • Assay Protocol:

    • Add the protein extract to the reaction mixture.

    • Monitor the decrease in absorbance at approximately 370 nm over time using a spectrophotometer.

  • Principle: F3H is a 2-oxoglutarate-dependent dioxygenase. Its activity can be determined by HPLC analysis of the conversion of naringenin to dihydrokaempferol.

  • Reaction Mixture: 100 mM Tris-HCl (pH 7.5), 100 µM naringenin, 2 mM 2-oxoglutarate, 2 mM ascorbate, and 0.5 mM FeSO₄.

  • Assay Protocol:

    • Start the reaction by adding the protein extract.

    • Incubate at 30°C for 1-2 hours.

    • Terminate the reaction by adding methanol.

    • Analyze the formation of dihydrokaempferol by HPLC-MS.

  • Principle: DFR activity is assayed by monitoring the NADPH-dependent reduction of dihydrokaempferol. The consumption of NADPH can be followed spectrophotometrically.

  • Reaction Mixture: 100 mM Tris-HCl (pH 7.0), 100 µM dihydrokaempferol, and 200 µM NADPH.

  • Assay Protocol:

    • Initiate the reaction with the addition of the protein extract.

    • Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) using a spectrophotometer.

Product Identification

The products of the enzymatic reactions should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or by comparison with authentic standards.

Conclusion and Future Perspectives

This guide provides a foundational understanding of the putative biosynthetic pathway of this compound in Smilax glabra. While the general enzymatic steps are well-established in flavonoid biosynthesis, further research is required to isolate and characterize the specific enzymes from S. glabra to confirm their precise roles and kinetic properties. Such studies will be instrumental for the metabolic engineering of this plant to enhance the production of this compound and other valuable flavonoids for pharmaceutical applications. Future work should focus on the identification and functional characterization of the specific glycosyltransferase responsible for the final step in this compound biosynthesis.

References

Engeletin and Isoengeletin: A Technical Guide to Stereoisomeric Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Engeletin (B1671289) and isoengeletin (B3002223) are naturally occurring dihydroflavonol glycosides that share the same molecular formula (C₂₁H₂₂O₁₀) and molecular weight (434.4 g/mol ), classifying them as isomers.[1] Their structural distinction lies in the stereochemistry at the C3 position of the dihydroflavonol core, making them stereoisomers. This technical guide provides a comprehensive overview of the current scientific understanding of engeletin and this compound, focusing on their chemical structures, comparative biological activities, and the molecular pathways they modulate. While extensive research has elucidated the pharmacological profile of engeletin, particularly its potent anti-inflammatory and antioxidant properties, this compound remains significantly less characterized. This guide summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and drug development efforts targeting these compounds.

Chemical Structure: The Core Difference

Engeletin and this compound are stereoisomers, specifically diastereomers, differing in the spatial arrangement of the hydroxyl group at the C3 position of the pyranone ring.

  • Engeletin: (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one

  • This compound: (2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one

This subtle change in stereochemistry can significantly impact the molecule's interaction with biological targets, potentially leading to differences in their pharmacological activities.

Biological Activities and Mechanisms of Action

Current research has predominantly focused on the biological activities of engeletin. Information regarding the specific bioactivities of this compound is limited, often being mentioned as a constituent in plant extracts that exhibit overall biological effects.[2]

Engeletin

Engeletin has been shown to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-tumor activities.[3][4]

Anti-inflammatory Activity: Engeletin exerts its anti-inflammatory effects by modulating key signaling pathways. It has been demonstrated to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5] This inhibition is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6]

Antioxidant Activity: Engeletin demonstrates significant antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] This leads to the upregulation of antioxidant enzymes, which help to mitigate oxidative stress.

Anti-tumor Activity: Preliminary studies suggest that engeletin may have anti-tumor properties, though this area requires more extensive research.[4]

This compound

Specific biological activities and mechanisms of action for this compound are not well-documented in publicly available literature. It is often identified as a component in extracts of plants like Smilax glabra, which are known to have antioxidant and anti-inflammatory properties.[2] However, studies isolating this compound and characterizing its individual pharmacological profile are lacking. One study on six flavonoids from Smilax glabra detailed the antioxidant and anti-inflammatory activities of engeletin and other related compounds but did not include this compound in the comprehensive analysis.[7]

Quantitative Data

Quantitative data comparing the biological activities of engeletin and this compound is scarce. The available data primarily focuses on engeletin.

Biological ActivityCompoundAssayModelResultReference
Antioxidant Activity EngeletinABTS Radical ScavengingIn vitroIC₅₀ = 18.13 ± 1.72 µg/mL[4]
EngeletinDPPH Radical ScavengingIn vitroNo obvious activity[4]
Anti-inflammatory Activity EngeletinInhibition of NO productionLPS-stimulated RAW 264.7 macrophagesSignificant inhibition[2]
EngeletinInhibition of TNF-α, IL-1β, IL-6LPS-stimulated RAW 264.7 macrophages & TNBS-induced colitis in miceSignificant inhibition[5][6]

Signaling Pathways

Engeletin Signaling Pathways

Engeletin modulates several key signaling pathways to exert its biological effects.

NF-κB Signaling Pathway: Engeletin inhibits the activation of NF-κB, a key regulator of inflammation. By preventing the phosphorylation and degradation of IκBα, engeletin blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of pro-inflammatory genes.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Engeletin Engeletin Engeletin->IKK inhibits

Engeletin's Inhibition of the NF-κB Pathway.

MAPK Signaling Pathway: Engeletin also suppresses the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38, which are involved in the production of inflammatory mediators.

G Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Engeletin Engeletin Engeletin->MAPK inhibits phosphorylation

Engeletin's Modulation of the MAPK Pathway.

Nrf2 Signaling Pathway: Engeletin promotes the nuclear translocation of Nrf2, which binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant genes.

G cluster_0 Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Engeletin Engeletin Engeletin->Keap1 promotes dissociation

Engeletin's Activation of the Nrf2 Pathway.
This compound Signaling Pathways

There is currently no specific information available on the signaling pathways modulated by this compound.

Experimental Protocols

Isolation of Engeletin and this compound

Engeletin and this compound are typically isolated from plant sources, such as the rhizomes of Smilax glabra or the leaves of Engelhardia roxburghiana, using chromatographic techniques.

General Workflow:

G Plant_Material Dried Plant Material Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Purification Further Purification (e.g., HPLC, HSCCC) Fractions->Purification Isolated_Compounds Pure Engeletin & This compound Purification->Isolated_Compounds

References

Isoengeletin and its role in traditional Chinese medicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isoengeletin (B3002223): A Bioactive Flavonoid in Traditional Chinese Medicine

Executive Summary

This compound is a dihydroflavonol, a type of flavonoid, predominantly found in the rhizome of Smilax glabra Roxb., a plant known in Traditional Chinese Medicine (TCM) as Tǔfúlíng (土茯苓). For centuries, Smilax glabra has been prescribed in TCM to clear heat, resolve toxicity, and expel dampness, treating ailments such as syphilitic sores, eczema, and joint pain. Modern pharmacological studies have begun to validate these traditional uses, identifying this compound and its isomers as key bioactive constituents. This technical guide provides a comprehensive overview of this compound, focusing on its role in TCM, its pharmacological activities, and the molecular mechanisms that underpin its therapeutic potential. It summarizes quantitative bioactivity data, details key experimental protocols for its study, and visualizes its interaction with critical cellular signaling pathways, offering a resource for researchers and drug development professionals.

Introduction to this compound

This compound is a flavonoid glycoside, specifically a dihydroflavonol, isolated from various medicinal plants, most notably Smilax glabra and Smilax china.[1][2] Flavonoids are a diverse group of polyphenolic compounds recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3] this compound, along with its isomers such as engeletin (B1671289), astilbin, and neoastilbin, contributes significantly to the pharmacological profile of the plants in which it is found.[1] Its chemical structure is characterized by a C6-C3-C6 backbone and a rhamnose sugar moiety, which influences its solubility and bioavailability.

Role in Traditional Chinese Medicine

In the framework of Traditional Chinese Medicine, the properties of herbs are defined by their taste, nature, and the meridians they affect. Smilax glabra (Tǔfúlíng) is characterized as sweet, bland, and neutral and is associated with the Liver and Stomach meridians. Its primary functions are to clear heat, eliminate dampness, and detoxify the body.[4]

Historically, it has been a cornerstone herb for treating conditions attributed to "damp-heat" and "toxic-heat," such as:

  • Skin Lesions: Including eczema, carbuncles, and syphilitic sores.[5]

  • Joint Pain (Bi Syndrome): Particularly forms of arthritis characterized by redness, swelling, and heat.

  • Urinary Disorders: Such as painful urination caused by damp-heat in the lower burner.[5]

  • Hyperuricemia: The herb is used in formulations to lower high levels of uric acid.[4]

The presence of this compound and other flavonoids in Smilax glabra provides a molecular basis for these observed therapeutic effects, particularly its potent anti-inflammatory and antioxidant actions.[1][5]

Pharmacological Activities and Mechanisms of Action

Research into this compound and its related compounds has revealed multiple pharmacological activities that align with the traditional uses of Smilax glabra.

Anti-inflammatory Activity

Extracts of Smilax glabra rich in flavonoids, including this compound, demonstrate significant anti-inflammatory properties.[1] These extracts can suppress the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cell lines (RAW 264.7) stimulated by lipopolysaccharide (LPS).[1] The anti-inflammatory effects of this compound and its isomers are primarily mediated through the modulation of critical inflammatory signaling pathways.

Modulation of Inflammatory Signaling Pathways

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[6][7] This frees NF-κB to translocate to the nucleus, where it initiates the transcription of genes for pro-inflammatory cytokines like TNF-α and IL-6.[8] Engeletin, an isomer of this compound, has been shown to attenuate inflammation by inhibiting the TLR4-NFκB signaling pathway.[3] It is proposed that this compound acts similarly, preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB Degradation of IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to external stimuli, including inflammation.[9][10] The pathway involves a series of protein kinases—including JNK, ERK, and p38—that become phosphorylated and activated in sequence.[7][11] Activated MAPKs can phosphorylate various transcription factors, leading to the expression of inflammatory genes. Flavonoids have been shown to inhibit the phosphorylation of key MAPK proteins like p38, JNK, and ERK, thereby downregulating the inflammatory response.[7][8]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK (MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates MAPK_p P-MAPK (Active) MAPK->MAPK_p MAPK_p_n P-MAPK MAPK_p->MAPK_p_n Translocation This compound This compound This compound->MAPK Inhibits Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK_p_n->TF Activates Cytokines Inflammatory Gene Expression TF->Cytokines

Caption: Modulation of the MAPK signaling pathway by this compound.
Antioxidant Activity

Phenolic compounds, including flavonoids like this compound, are known for their potent antioxidant activities.[1] They can neutralize harmful free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[12] Extracts from Smilax glabra show significant, dose-dependent scavenging of these radicals.[1] While engeletin shows moderate ABTS radical scavenging activity, other related flavonoids like isoastilbin (B1163041) demonstrate very strong antioxidant effects, suggesting that the overall antioxidant capacity of the plant extract is due to a synergistic effect of its many components.[12]

Anti-hyperuricemic Activity

Hyperuricemia, an excess of uric acid in the blood, is a precursor to gout.[13] A key enzyme in uric acid production is xanthine (B1682287) oxidase (XOD).[13][14] Allopurinol, a standard drug for gout, works by inhibiting XOD.[15] In TCM, Smilax glabra is used to manage conditions associated with high uric acid.[4] Studies have shown that extracts of Smilax glabra containing this compound can inhibit XOD activity, providing a scientific rationale for its traditional use.[13] While one study identified 5-O-caffeoylshikimic acid as a potent XOD inhibitor from the extract (IC50 of 13.96 μM), the contribution of other flavonoids like this compound to this effect warrants further investigation.[13]

Quantitative Bioactivity Data

Specific quantitative data for pure this compound is limited in the current literature. However, data from its isomer, engeletin, and from extracts containing these compounds provide valuable insights into their potency.

Table 1: Anti-inflammatory and Anti-allergic Activity

Compound/Extract Assay Target/Cell Line Result (IC₅₀) Reference
Engeletin Anti-allergic β-hexosaminidase release (RBL-2H3 cells) 97.46 ± 2.04 µg/mL [16]
Smilax glabra 95% Ethanolic Extract Anti-allergic β-hexosaminidase release (RBL-2H3 cells) 5.74 ± 2.44 µg/mL [16]
Smilax glabra 50% Ethanolic Extract Anti-allergic β-hexosaminidase release (RBL-2H3 cells) 23.54 ± 4.75 µg/mL [16]
Phenolic-Enriched S. glabra Extract NO Production LPS-induced RAW 264.7 cells Significant dose-dependent inhibition at 1.6-40 µg/mL [1]
Phenolic-Enriched S. glabra Extract TNF-α Production LPS-induced RAW 264.7 cells Significant dose-dependent inhibition at 1.6-40 µg/mL [1]

| Phenolic-Enriched S. glabra Extract | IL-6 Production | LPS-induced RAW 264.7 cells | Significant dose-dependent inhibition at 1.6-40 µg/mL |[1] |

Table 2: Antioxidant Activity

Compound/Extract Assay Result (IC₅₀) Reference
Engeletin ABTS Radical Scavenging 18.13 ± 1.72 µg/mL [12]
Engeletin DPPH Radical Scavenging No obvious activity [12]
(-)-Epicatechin DPPH Radical Scavenging 1.86 ± 0.22 µg/mL [12]
Isoastilbin DPPH Radical Scavenging 4.01 ± 0.18 µg/mL [12]

| Smilax china Methanolic Extract | DPPH Radical Scavenging | IC₅₀ values from 4.6 to 9.6 µg/mL for different fractions |[17] |

Table 3: Enzyme Inhibitory Activity

Compound/Extract Target Enzyme Result (IC₅₀) Reference
5-O-Caffeoylshikimic Acid (from S. glabra) Xanthine Oxidase (XOD) 13.96 µM [13]

| Allopurinol (Positive Control) | Xanthine Oxidase (XOD) | 2.19 µM |[13] |

Key Experimental Protocols

The study of this compound involves its isolation from plant sources and subsequent evaluation in various bioassays.

Isolation and Purification Workflow

The isolation of this compound from Smilax glabra rhizomes typically follows a multi-step chromatographic process.

Isolation_Workflow start Dried & Powdered Smilax glabra Rhizome extraction Solvent Extraction (e.g., 70-95% Ethanol) start->extraction concentrate Concentration (Rotary Evaporation) extraction->concentrate crude_extract Crude Flavonoid Extract concentrate->crude_extract column1 Column Chromatography (e.g., Macroporous Resin, Silica Gel) crude_extract->column1 fractions Collect Fractions column1->fractions column2 Further Purification (e.g., Sephadex LH-20, HPLC) fractions->column2 end Pure this compound column2->end

References

Isoengeletin: A Comprehensive Technical Guide to its Structure Elucidation and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of isoengeletin (B3002223), a dihydroflavonol glycoside found in various plant species. The document details the spectroscopic data essential for its identification and characterization, outlines the experimental protocols for its isolation and analysis, and visualizes its elucidated structure and a key signaling pathway it modulates.

Structure and Properties of this compound

This compound, with the molecular formula C₂₁H₂₂O₁₀ and a molecular weight of 434.4 g/mol , is a flavonoid characterized by a dihydroflavonol aglycone linked to a rhamnose sugar moiety. Its formal IUPAC name is (2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy}chroman-4-one. The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data for Structural Characterization

The definitive identification of this compound relies on a comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: NMR Spectroscopic Data for this compound

The following ¹³C NMR data was recorded in Acetone-d₆.

Atom No.Chemical Shift (δ) in ppm
Aglycone Moiety
C-283.5
C-377.4
C-4197.6
C-4a101.4
C-5164.2
C-697.4
C-7167.8
C-896.3
C-8a163.2
C-1'129.4
C-2'130.9
C-3'115.8
C-4'158.9
C-5'115.8
C-6'130.9
Rhamnose Moiety
C-1''102.3
C-2''71.9
C-3''72.1
C-4''73.4
C-5''70.1
C-6''17.9
Table 2: Mass Spectrometry Data for this compound
Ionization Mode[M-H]⁻ (m/z)Key Fragment Ions (m/z)
ESI (-)433.1140339, 287, 269

The fragmentation pattern in negative ion mode typically shows the loss of the rhamnoside moiety ([M-H-Rha]⁻) to produce the aglycone ion at m/z 287.[1] Further fragmentation can also be observed.

Experimental Protocols for Isolation and Analysis

The isolation and structural elucidation of this compound involves a series of systematic experimental procedures.

Extraction and Isolation
  • Plant Material Extraction: Dried and powdered plant material (e.g., from Smilax species) is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their polarity. This compound is typically found in the more polar fractions like ethyl acetate and n-butanol.

  • Chromatographic Purification: The this compound-rich fraction is subjected to various chromatographic techniques for purification. This often involves:

    • Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20 with a gradient elution system of solvents like chloroform-methanol or hexane-ethyl acetate.

    • High-Performance Liquid Chromatography (HPLC): A C18 column is commonly used with a mobile phase consisting of a gradient of water (often with a small percentage of formic acid) and methanol or acetonitrile.[1]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., Acetone-d₆, Methanol-d₄, or DMSO-d₆).

    • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Data Analysis: The chemical shifts, coupling constants, and correlations from these spectra are used to piece together the molecular structure, including the stereochemistry.

  • Mass Spectrometry (MS):

    • Instrumentation: High-resolution mass spectrometry (HRMS) coupled with a liquid chromatography system (LC-MS), often with an electrospray ionization (ESI) source, is used.

    • Data Acquisition: The analysis is typically performed in both positive and negative ion modes to obtain the molecular ion peak and fragmentation patterns.

    • Data Analysis: The exact mass measurement from HRMS helps to determine the molecular formula, and the fragmentation data provides information about the different structural units of the molecule, such as the sugar moiety and the aglycone.[1]

  • UV-Vis Spectroscopy:

    • The UV-Vis spectrum of this compound in a solvent like methanol is recorded to observe the characteristic absorption maxima of the flavonoid chromophore.

Visualizing Structure and Function

Workflow for this compound Structure Elucidation

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound from a natural source.

Isoengeletin_Elucidation_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis plant_material Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Column Chromatography (Silica Gel, Sephadex) partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_this compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_this compound->ms uv_vis UV-Vis Spectroscopy pure_this compound->uv_vis structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation uv_vis->structure_elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

Proposed Anti-inflammatory Signaling Pathway of this compound

This compound and its isomers have been reported to possess anti-inflammatory properties, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates a proposed mechanism for this inhibition.

Isoengeletin_NFkB_Pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb nfkb_active Active NF-κB nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_expression induces This compound This compound This compound->inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

An In-depth Technical Guide to the Antioxidant Properties of Isoengeletin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of isoengeletin (B3002223), a flavonoid found in plants such as Smilax glabra. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous chronic diseases.[1][2] Natural compounds like this compound are of significant interest for their potential to mitigate oxidative damage. This document details the in vitro antioxidant capacity of related compounds, explores the key cellular signaling pathways modulated by flavonoids, and provides standardized experimental protocols for assessing antioxidant activity.

Quantitative Data on Antioxidant Activity

While specific quantitative data for isolated this compound is not extensively available in the provided search results, data from extracts rich in related flavonoids and from structurally similar compounds isolated from the same plant source, Smilax glabra, provide strong evidence of their antioxidant potential. The antioxidant activities are commonly evaluated by measuring the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Table 1: In Vitro Antioxidant Activity of Flavonoids from Smilax glabra

CompoundDPPH Radical Scavenging IC50 (µg/mL)ABTS+ Radical Scavenging IC50 (µg/mL)
(-)-Epicatechin1.86 ± 0.22[3]1.51 ± 0.13[3]
Isoastilbin4.01 ± 0.18[3]3.11 ± 0.90[3]
Neoisoastilbin5.48 ± 0.22[3]1.41 ± 0.55[3]
Astilbin7.34 ± 0.22[3]6.48 ± 1.13[3]
Neoastilbin9.14 ± 0.23[3]6.84 ± 0.55[3]
Engeletin (B1671289)No obvious activity[3]18.13 ± 1.72[3]

Note: Data is for flavonoids isolated from Smilax glabra, the same source as this compound.[3][4]

Cellular Mechanisms and Signaling Pathways

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control endogenous antioxidant defenses and inflammatory responses.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD).[5][7] Flavonoids like this compound are known to activate this pathway, thereby bolstering the cell's intrinsic antioxidant capacity.[8][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 stabilizes Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds with sMaf sMaf sMaf sMaf->ARE Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, NQO1, SOD) ARE->Antioxidant_Genes activates

Caption: Nrf2 signaling pathway activation by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are crucial signaling proteins involved in cellular processes like proliferation, differentiation, and apoptosis.[10] The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[[“]] Oxidative stress can lead to the overactivation of JNK and p38 pathways, promoting inflammation and cell death.[12][13] Polyphenols can selectively inhibit these pro-oxidant MAPK pathways, thereby reducing cellular damage.[[“]][14]

MAPK_Pathway cluster_mapk MAPK Cascade ROS Oxidative Stress (ROS) p38 p38 ROS->p38 activates JNK JNK ROS->JNK activates ERK ERK ROS->ERK activates This compound This compound This compound->p38 inhibits This compound->JNK inhibits Inflammation Inflammation & Apoptosis p38->Inflammation JNK->Inflammation

Caption: Inhibition of pro-inflammatory MAPK pathways by this compound.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation and immune responses.[15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Oxidative stress can trigger the degradation of IκB, allowing NF-κB to move to the nucleus and activate pro-inflammatory genes, such as those for TNF-α and IL-6.[2][15] Flavonoids, including engeletin and related compounds, have been shown to suppress NF-κB activation, thus exhibiting anti-inflammatory effects that are closely linked to their antioxidant activity.[3][16]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) IKK IKK ROS->IKK activates This compound This compound This compound->IKK inhibits IkB_NFkB IκB-NF-κB Complex NFkB_free NF-κB IkB_NFkB->NFkB_free releases IKK->IkB_NFkB phosphorylates IκB (leads to degradation) NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Pro_Inflammatory_Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Pro_Inflammatory_Genes activates

Caption: this compound-mediated inhibition of the NF-κB pathway.

Experimental Protocols

Standardized in vitro assays are essential for quantifying the radical scavenging capabilities of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[17]

Methodology:

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.2 mM) in a suitable solvent like methanol (B129727) or ethanol.[18][19] This solution should be freshly made and protected from light.[17]

  • Sample Preparation : Dissolve this compound and a positive control (e.g., Ascorbic Acid, Trolox) to prepare a series of dilutions (e.g., 1-200 µg/mL).[3][20]

  • Reaction : In a 96-well microplate, add a small volume of each sample dilution (e.g., 20-50 µL) to the wells. Then, add a larger volume of the DPPH working solution (e.g., 200 µL) to each well.[19][21] A blank containing only the solvent instead of the sample should be prepared.[17]

  • Incubation : Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[17][21]

  • Measurement : Read the absorbance of the solutions at the wavelength of maximum absorbance for DPPH, typically 517 nm, using a microplate reader.[17][19]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the inhibition percentage against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

  • Reagent Preparation : Generate the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[22][23] This mixture is incubated in the dark at room temperature for 12-16 hours before use.[22]

  • Working Solution : Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to an absorbance of approximately 0.70 (±0.02) at 734 nm.[24]

  • Sample Preparation : Prepare serial dilutions of this compound and a positive control as described for the DPPH assay.

  • Reaction : Add a small volume of the sample dilutions (e.g., 5-10 µL) to the wells of a 96-well plate, followed by the ABTS•+ working solution (e.g., 200 µL).[24]

  • Incubation : Allow the reaction to proceed for a set time (e.g., 5-30 minutes) at room temperature.[22][24]

  • Measurement : Measure the decrease in absorbance at 734 nm.[3][24]

  • Calculation : Calculate the percentage of inhibition and the IC50 value using the same formula as for the DPPH assay.

General Experimental Workflow

The evaluation of a novel antioxidant compound follows a logical progression from initial chemical screening to complex cellular and in vivo studies.[25][26]

Experimental_Workflow A Compound Isolation (e.g., this compound from Smilax glabra) B In Vitro Chemical Assays A->B C DPPH Assay (H-atom donation) B->C D ABTS Assay (Electron donation) B->D E Cell-Based Assays C->E If promising D->E If promising F Cellular Antioxidant Activity (CAA) (Measure intracellular ROS) E->F G Cytotoxicity Assessment E->G H Mechanism of Action Studies F->H If active & non-toxic G->H If active & non-toxic I Western Blot / qPCR (Nrf2, MAPK, NF-κB pathways) H->I J Gene Reporter Assays (e.g., ARE-luciferase) H->J K In Vivo Studies (Animal Models) I->K Confirm mechanism J->K Confirm mechanism

Caption: Workflow for evaluating the antioxidant properties of natural compounds.

Conclusion

This compound, a flavonoid from Smilax glabra, demonstrates significant potential as an antioxidant agent. While direct quantitative data is emerging, evidence from structurally related compounds indicates potent radical scavenging activity. Furthermore, its likely mechanism of action involves the modulation of critical cellular signaling pathways, including the activation of the Nrf2 antioxidant defense system and the inhibition of pro-inflammatory MAPK and NF-κB pathways. The detailed protocols and workflow provided in this guide offer a robust framework for researchers to further investigate and validate the therapeutic potential of this compound in mitigating diseases associated with oxidative stress.

References

The Discovery and Isolation of Isoengeletin from Smilax china: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoengeletin (B3002223), a dihydroflavonol glycoside, has been identified as a constituent of Smilax china L., a plant with a long history of use in traditional medicine. This technical guide provides an in-depth overview of the discovery and isolation of this compound from this botanical source. It details the necessary experimental protocols for extraction, fractionation, and purification, and presents available quantitative data on its biological activities. Furthermore, this document illustrates the key signaling pathways modulated by related flavonoids, offering insights into the potential mechanisms of action of this compound. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Smilax china L., commonly known as China root, is a perennial climbing shrub belonging to the Liliaceae family.[1] Its rhizomes have been utilized for centuries in traditional medicine for the treatment of various ailments, including inflammatory diseases, gout, and tumors.[1] Phytochemical investigations of Smilax china have revealed a rich diversity of bioactive compounds, including steroidal saponins, stilbenoids, and flavonoids.[2] Among the flavonoids, this compound has been identified as a characteristic constituent.[2][3]

This guide focuses on the technical aspects of the discovery and isolation of this compound from Smilax china, providing detailed methodologies and data to support further research and development.

Discovery and Initial Identification

The presence of this compound in Smilax china has been established through phytochemical studies aimed at elucidating the chemical constituents of its rhizomes. Early investigations utilized a combination of chromatographic techniques to separate the complex mixture of compounds present in the plant extract. The structural elucidation of this compound was subsequently achieved through spectroscopic methods.

Initial studies on the chemical constituents of the rhizomes of Smilax china led to the isolation and identification of thirteen compounds, including this compound (3).[4] Its structure was determined based on spectral analysis.[4] Further studies have consistently identified this compound as a component of the flavonoid profile of this plant.[2][3]

Experimental Protocols

Extraction of Crude Flavonoids from Smilax china Rhizomes

This protocol describes a general method for obtaining a flavonoid-rich extract from the dried rhizomes of Smilax china.

  • Plant Material Preparation : Dried rhizomes of Smilax china are pulverized into a coarse powder.

  • Solvent Extraction :

    • The powdered rhizomes are subjected to reflux extraction with a 70-95% ethanol (B145695) solution.[5] A common ratio is 1:10 (w/v) of plant material to solvent.

    • The extraction is typically performed at 75°C for 3 hours and repeated three times to ensure exhaustive extraction.[5]

  • Filtration and Concentration :

    • The combined ethanolic extracts are filtered through Whatman No. 1 filter paper.

    • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[5]

  • Solvent Partitioning :

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.[5][6]

    • The ethyl acetate and n-butanol fractions are often enriched in flavonoids.[6]

Isolation and Purification of this compound

The isolation of this compound from the flavonoid-rich fractions requires a multi-step chromatographic process.

  • Column Chromatography on Macroporous Adsorption Resin :

    • The ethyl acetate or n-butanol fraction is dissolved in an appropriate solvent and loaded onto a macroporous adsorption resin column (e.g., D101 type).[7]

    • The column is first washed with water to remove highly polar impurities.

    • Stepwise elution with increasing concentrations of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%) is performed to fractionate the extract. Flavonoids like this compound typically elute in the mid- to high-polarity ethanol fractions.

  • Silica (B1680970) Gel Column Chromatography :

    • The flavonoid-rich fractions from the previous step are subjected to silica gel column chromatography.

    • A gradient elution system of chloroform-methanol or ethyl acetate-methanol is commonly used. The polarity is gradually increased to separate compounds based on their affinity for the stationary phase.

  • Sephadex LH-20 Column Chromatography :

    • Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol (B129727) as the mobile phase.[2][8] This step is effective for separating flavonoids from other phenolic compounds and smaller molecules.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC) :

    • Final purification to obtain high-purity this compound is achieved by semi-preparative HPLC.[2][8]

    • Column : A C18 reversed-phase column is typically used (e.g., 250 x 10 mm, 5 µm).[9]

    • Mobile Phase : A gradient of methanol and water (often containing a small amount of formic acid or trifluoroacetic acid to improve peak shape) is employed. A representative gradient could be 20% to 80% methanol over 30 minutes.[8][9]

    • Flow Rate : A typical flow rate for a semi-preparative column is 2-5 mL/min.

    • Detection : UV detection at a wavelength of around 290 nm is suitable for flavonoids.

    • Fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the pure compound.

Quantitative Data

The following tables summarize the quantitative data related to the phytochemical content and biological activities of Smilax china extracts and its flavonoid constituents. It is important to note that specific yield data for this compound is not consistently reported in the literature.

Table 1: Phytochemical Content of Smilax china Extracts

Extract/FractionTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g or CE/g)Reference
Methanolic Extract--[6]
Ethyl Acetate Fraction101.81 ± 0.1396.80 ± 0.39 (QE/g)[6]
n-Butanol Fraction--[6]
n-Hexane Fraction--[6]
Chloroform Fraction--[6]
Aqueous Fraction--[10]
Ethanolic Extract (from different regions)13.6 - 67.5up to 5.2 (QE/g)[11]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; CE: Catechin Equivalents.

Table 2: Biological Activity of Smilax china Extracts and Related Flavonoids

AssayTest SubstanceIC50 / ActivityReference
DPPH Radical ScavengingEthyl Acetate FractionIC50 = 104.45 µg/mL[6]
DPPH Radical ScavengingEthanolic Extract (SC2)IC50 = 1.7 mg/mL[11]
ABTS Radical ScavengingEthanolic Extract (SC2)IC50 = 0.3 mg/mL[11]
Anti-inflammatory (NO production)EngeletinNo effect[12]
Anti-inflammatory (PGE2 release)EngeletinIC50 = 33.1 µM[12]
Anti-inflammatory (IL-1β release)Isoginkgetin (0.5 µM)Reduced from 683.56 to 372.22 pg/mL[13]

Signaling Pathways and Mechanism of Action

The anti-inflammatory properties of flavonoids, including those found in Smilax china, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical targets.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Flavonoids similar in structure to this compound have been shown to inhibit this process by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of p65.[1][4][13]

Modulation of the MAPK Signaling Pathway

The MAPK family, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The phosphorylation of these kinases leads to the activation of downstream transcription factors. Studies on related flavonoids have demonstrated the inhibition of LPS-induced phosphorylation of p38 MAPK, suggesting a mechanism for their anti-inflammatory effects.[13]

Visualizations

Experimental Workflow

experimental_workflow start Smilax china Rhizomes (Powdered) extraction Ethanol Reflux Extraction start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Flavonoid-Rich Fractions (Ethyl Acetate / n-Butanol) partitioning->fractions macroporous_resin Macroporous Resin Chromatography fractions->macroporous_resin silica_gel Silica Gel Chromatography macroporous_resin->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Semi-Preparative HPLC sephadex->prep_hplc This compound Pure this compound prep_hplc->this compound

Caption: Workflow for the Isolation of this compound.

NF-κB Signaling Pathway Inhibition

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex NF-κB Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 p50 p50 IkBa_degraded Degraded IκBα IkBa->IkBa_degraded Degradation p65_n p65 p65->p65_n Translocation p50_n p50 p65->p50_n Translocation p50->p65_n Translocation p50->p50_n Translocation nucleus Nucleus pro_inflammatory_genes Pro-inflammatory Gene Transcription This compound This compound This compound->IkBa Inhibits Degradation p65_n->pro_inflammatory_genes

Caption: Inhibition of the NF-κB Signaling Pathway.

MAPK Signaling Pathway Inhibition

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates AP1 AP-1 p38->AP1 Activates pro_inflammatory_genes Pro-inflammatory Gene Transcription AP1->pro_inflammatory_genes This compound This compound This compound->p38 Inhibits Phosphorylation

Caption: Inhibition of the p38 MAPK Signaling Pathway.

Conclusion

This compound represents a promising bioactive compound from Smilax china with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. This technical guide has provided a comprehensive overview of the methodologies for its discovery and isolation, along with available quantitative data and insights into its likely mechanisms of action. The detailed protocols and pathway diagrams serve as a valuable resource for researchers seeking to further investigate this compound and other natural products from this important medicinal plant. Further studies are warranted to fully elucidate the pharmacological profile of pure this compound and to optimize its extraction and purification for potential clinical development.

References

Methodological & Application

Application Note: Quantification of Isoengeletin in Plant Extracts Using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoengeletin, a dihydroflavonol glycoside, is a significant bioactive compound found in various medicinal plants, notably within the Smilax genus. Its potential therapeutic properties have garnered interest in the pharmaceutical and nutraceutical industries. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the reliable quantification of this compound. The protocol has been developed to be specific, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Experimental Protocols

Sample Preparation: Ultrasonic-Assisted Extraction

This protocol describes the extraction of this compound from dried plant material using ultrasonic assistance, which enhances extraction efficiency.

Materials and Reagents:

  • Dried and powdered plant material (e.g., from Smilax glabra)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • 0.22 µm syringe filters

Procedure:

  • Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

  • Add 25 mL of 70% methanol in water (v/v) to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • For exhaustive extraction, the pellet can be re-extracted with another 25 mL of 70% methanol, and the supernatants combined.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

HPLC-UV Method for Quantification

This section outlines the chromatographic conditions for the separation and quantification of this compound.

Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water

  • Mobile Phase B: Methanol

  • Gradient Elution:

    • 0-20 min: 35-40% B

    • 20-35 min: 40-45% B

    • 35-40 min: 45-35% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 291 nm. Flavonoids like this compound typically exhibit strong absorbance in the 280-370 nm range. The specific wavelength of 291 nm has been shown to be effective for the analysis of related compounds in Smilax glabra[1].

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against a series of known concentrations of an this compound standard.

  • Accuracy: The closeness of the test results to the true value. It is often determined by a recovery study, where a known amount of this compound is spiked into a sample matrix and the percentage recovery is calculated.

  • Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The following tables present representative quantitative data for a validated HPLC-UV method for this compound.

Note: The following data is a representative example based on typical performance for structurally similar flavonoids and should be confirmed by in-house validation.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

ParameterValue
Linearity Range (µg/mL)1 - 100
Regression Equationy = 25432x + 1234
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.15
Limit of Quantification (LOQ) (µg/mL)0.50

Table 2: Accuracy and Precision

Concentration (µg/mL)Recovery (%)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
598.51.8%2.5%
25101.21.2%1.9%
7599.30.9%1.5%

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plant_material Dried, Powdered Plant Material add_solvent Add 70% Methanol plant_material->add_solvent ultrasonication Ultrasonic Extraction (30 min) add_solvent->ultrasonication centrifugation Centrifugation (4000 rpm, 10 min) ultrasonication->centrifugation collection Collect Supernatant centrifugation->collection filtration Filter (0.22 µm) collection->filtration hplc_injection Inject into HPLC filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection at 291 nm separation->detection quantification Quantification detection->quantification calculate_concentration Calculate this compound Concentration quantification->calculate_concentration calibration_curve Generate Calibration Curve calibration_curve->calculate_concentration

Caption: Experimental workflow for this compound quantification.

validation_workflow cluster_validation Method Validation (ICH Guidelines) method_development HPLC Method Development specificity Specificity method_development->specificity linearity Linearity & Range method_development->linearity accuracy Accuracy method_development->accuracy precision Precision method_development->precision lod_loq LOD & LOQ method_development->lod_loq validated_method Validated HPLC-UV Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method

Caption: HPLC method validation workflow.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of Isoengeletin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of isoengeletin (B3002223) in biological matrices. The protocol provides a comprehensive guide, from sample preparation to data acquisition and analysis, making it suitable for researchers in pharmacology, pharmacokinetics, and natural product chemistry. The described method utilizes electrospray ionization in negative ion mode and Multiple Reaction Monitoring (MRM) for accurate quantification.

Introduction

This compound, a flavonoid compound found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1] Accurate and reliable quantification of this compound in complex biological samples is crucial for pharmacokinetic studies, metabolism research, and quality control of herbal medicines. This document provides a detailed protocol for a robust LC-MS/MS method developed to meet these analytical needs.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) of Plasma Samples

This protocol outlines the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • This compound standard

  • Internal Standard (IS) working solution (e.g., a structurally similar flavonoid not present in the sample)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • SPE cartridges (e.g., C18, 500 mg)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Spiking: To 200 µL of plasma, add 20 µL of the internal standard working solution. For calibration standards and quality control (QC) samples, add the appropriate concentration of this compound standard.

  • Protein Precipitation: Add 600 µL of acidified methanol (0.1% formic acid) to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elution: Elute this compound and the IS with 2 mL of methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions).

  • Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS System and Conditions

Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Capillary Voltage: 3.0 kV

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standards: Serially dilute the stock solution with methanol to prepare working standards for the calibration curve.

  • Calibration Curve: Spike blank plasma with the working standards to create a calibration curve ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma to assess the method's accuracy and precision.

Data Presentation

The quantitative data for the LC-MS/MS method validation should be summarized as follows:

Table 1: Optimized MRM Parameters for this compound and Internal Standard (IS)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound433.1287.110025
433.1269.110030
IS (e.g., Quercitrin)447.1301.110022

Table 2: LC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.05050
4.0595
5.0595
5.1955
7.0955

Table 3: Method Validation Summary

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% bias)Within ±15%
Precision (% RSD)< 15%
Recovery85-110%
Matrix EffectMinimal

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acidified Methanol) add_is->protein_precip centrifuge Vortex & Centrifuge protein_precip->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute lc_separation LC Separation (C18 Column) dry_reconstitute->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound Analysis.

Potential Signaling Pathway Involvement

This compound, like many flavonoids, is known to exhibit anti-inflammatory properties. A key pathway implicated in inflammation is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

signaling_pathway cluster_pathway MAPK Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk mapk p38 MAPK mapkk->mapk nfkb NF-κB mapk->nfkb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines This compound This compound This compound->mapk Inhibition

Caption: Inhibition of the MAPK Pathway by this compound.

Conclusion

The LC-MS/MS method presented here is a reliable and robust tool for the quantitative analysis of this compound in biological matrices. Its high sensitivity and selectivity make it well-suited for a wide range of applications in drug development and natural product research. The detailed protocol and validation data provide a solid foundation for researchers to implement this method in their laboratories.

References

Protocol for Assessing the Anti-inflammatory Activity of Isoengeletin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoengeletin (B3002223), a flavonoid compound, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides a comprehensive set of protocols to assess the anti-inflammatory activity of this compound in a laboratory setting. The provided methodologies focus on in vitro assays using the RAW 264.7 macrophage cell line, a widely accepted model for studying inflammation. The protocols detail the assessment of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β). Furthermore, this document outlines the investigation of the molecular mechanisms underlying this compound's anti-inflammatory action by examining its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Data Presentation

The anti-inflammatory effects of engeletin, a closely related compound to this compound, have been quantified and are summarized below. These values can serve as a reference for expected potencies.

Inflammatory MediatorIC50 Value (µM)Cell Line
Prostaglandin E2 (PGE2)33.1[1]RAW 264.7
Nitric Oxide (NO)No significant effect observed[1]RAW 264.7
Tumor Necrosis Factor-α (TNF-α)Not availableRAW 264.7

Experimental Protocols

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are essential for these protocols.

  • Cell Line: RAW 264.7 (murine macrophage)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well or 6-well plates) at a density of 1.5 x 10^5 cells/mL.

    • Allow cells to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µM) for 1-2 hours.[2]

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

    • Incubate for the appropriate time depending on the assay (e.g., 24 hours for NO, PGE2, and cytokine assays; shorter time points for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before proceeding with the anti-inflammatory assays.

  • Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of dimethyl sulfoxide (B87167) (DMSO).

  • Measure the absorbance at 540 nm using a microplate reader.[3]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Collect the cell culture supernatant after 24 hours of treatment.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[3]

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.[3]

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)

The levels of PGE2 and pro-inflammatory cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Collect the cell culture supernatant after 24 hours of treatment.

  • Perform the ELISA according to the manufacturer's instructions for the specific kits for PGE2, TNF-α, IL-6, and IL-1β.[4][5]

  • Briefly, the supernatant is added to antibody-coated microplates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.[4]

  • Determine the concentrations of the respective molecules by comparison with a standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol is to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) signaling pathways.

  • After treatment with this compound and LPS for a shorter duration (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK, phospho-ERK, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[6][7]

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Inflammatory Markers cluster_mechanistic Mechanistic Studies start Seed RAW 264.7 Macrophages adhesion Overnight Adhesion start->adhesion pretreatment Pre-treat with this compound adhesion->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant Collect Supernatant (24h) stimulation->supernatant cell_lysis Cell Lysis (30-60 min) stimulation->cell_lysis no_assay Nitric Oxide (Griess Assay) supernatant->no_assay pge2_assay PGE2 (ELISA) supernatant->pge2_assay cytokine_assay Cytokines (ELISA) (TNF-α, IL-6, IL-1β) supernatant->cytokine_assay western_blot Western Blot Analysis cell_lysis->western_blot nfkb NF-κB Pathway (p-p65, p-IκBα) western_blot->nfkb mapk MAPK Pathway (p-p38, p-JNK, p-ERK) western_blot->mapk signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway p38 p38 MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK ERK ERK MAPK_pathway->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 IkB IκBα NFkB_pathway->IkB p65 p65 NFkB_pathway->p65 p50 p50 NFkB_pathway->p50 IkB->p65 Inhibits p65_p50_nuc p65/p50 p65->p65_p50_nuc Translocation p50->p65_p50_nuc This compound This compound This compound->MAPK_pathway This compound->NFkB_pathway Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) p65_p50_nuc->Proinflammatory_genes Transcription AP1->Proinflammatory_genes Transcription

References

Application Notes and Protocols for Isoengeletin Cell-Based Antioxidant Capacity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cell-based antioxidant capacity of isoengeletin (B3002223). The protocols and data presented are intended to facilitate research into the therapeutic potential of this natural flavonoid.

Introduction

This compound is a flavonoid glycoside found in various plant species, including Smilax glabra.[1] Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[1] While chemical assays like DPPH and ABTS provide a measure of a compound's radical scavenging activity in a non-biological context, cell-based assays such as the Cellular Antioxidant Activity (CAA) assay offer a more biologically relevant assessment by accounting for cellular uptake, metabolism, and the compound's interaction with intracellular oxidative stress.

This document outlines a detailed protocol for the CAA assay adapted for this compound, presents available antioxidant activity data for related compounds to provide context, and describes the potential underlying signaling pathways involved in its antioxidant effects.

Data Presentation: Antioxidant Capacity of Related Flavonoids

Antioxidant AssayEngeletin (B1671289) IC50Quercetin (B1663063) IC50Astilbin IC50Reference Compound
DPPH Radical Scavenging Activity 14.6 µg/mL0.55 µg/mL7.34 µg/mLBHT: 5.45 µg/mL
ABTS Radical Scavenging Activity 18.75 µg/mL1.17 µg/mLNot specifiedNot specified

Note: The IC50 values presented are from separate studies and are not the result of a direct head-to-head comparison. Variations in assay conditions can affect these values.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Flavonoids, including the related compound engeletin, have been shown to exert their antioxidant effects not only by direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway involved is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Studies on engeletin have demonstrated its ability to enhance the nuclear translocation of Nrf2 and upregulate the expression of HO-1 and NQO1.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1->Proteasome Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Nrf2 signaling pathway activation by this compound.

Experimental Protocols

Cellular Antioxidant Activity (CAA) Assay Protocol for this compound

This protocol is adapted from standard CAA assay procedures to evaluate the intracellular antioxidant activity of this compound.

1. Principle:

The CAA assay utilizes the probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-Dichlorodihydrofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants, like this compound, can scavenge the ROS, thereby inhibiting the oxidation of DCFH to DCF and reducing fluorescence. The antioxidant capacity of the test compound is quantified by measuring the reduction in fluorescence compared to a control. Quercetin is often used as a standard for comparison.

2. Materials and Reagents:

  • This compound

  • Quercetin (positive control)

  • Human hepatocarcinoma (HepG2) cells or other suitable adherent cell line

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium - EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or another peroxyl radical initiator

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

3. Experimental Workflow:

Workflow for the Cellular Antioxidant Activity (CAA) assay.

4. Detailed Procedure:

  • Cell Culture:

    • Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours or until the cells reach 90-100% confluence.

  • Preparation of Solutions:

    • Prepare stock solutions of this compound and quercetin in DMSO. Further dilute with culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Prepare a working solution of DCFH-DA in culture medium.

    • Prepare a working solution of AAPH in PBS.

  • Assay Protocol:

    • Carefully remove the culture medium from the wells.

    • Wash the cells gently three times with 100 µL of PBS per well.

    • Add 50 µL of the working DCFH-DA solution to each well.

    • Add 50 µL of the diluted this compound, quercetin standards, or control medium to the respective wells.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • After incubation, remove the solution and wash the cells three times with 100 µL of PBS per well.

    • Add 100 µL of the AAPH solution to each well to initiate the oxidative reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically every 5 minutes for 60 minutes. Use an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.

5. Data Analysis:

  • Calculate the area under the curve (AUC) for the fluorescence versus time plot for each well.

  • Calculate the percentage inhibition of cellular antioxidant activity (CAA) for each sample using the following formula:

    • CAA (%) = 100 - (AUC_sample / AUC_control) * 100

  • Create a standard curve by plotting the CAA values of the quercetin standards against their concentrations.

  • Determine the quercetin equivalents (QE) for the this compound samples by interpolating their CAA values on the quercetin standard curve. The results can be expressed as µmol QE per µmol of this compound.

Conclusion

The provided protocols and information serve as a robust starting point for investigating the cell-based antioxidant capacity of this compound. While direct quantitative data for this compound remains to be established, the data for the related compound engeletin suggests that it likely possesses significant antioxidant properties. The Cellular Antioxidant Activity assay is a valuable tool for elucidating these properties in a biologically relevant context. Further investigation into the activation of the Nrf2 pathway by this compound could provide deeper insights into its mechanism of action and therapeutic potential.

References

Application Note: High-Speed Counter-Current Chromatography for the Preparative Purification of Isoengeletin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: High-speed counter-current chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers significant advantages for the preparative separation of natural products, including high sample recovery, large loading capacity, and the elimination of irreversible sample adsorption onto solid supports.[1][2][3][4] This application note provides a detailed protocol for the purification of isoengeletin (B3002223), a bioactive flavonoid, from plant extracts such as Smilax glabra (Tufuling). The methodology is based on an optimized two-phase solvent system and HSCCC operational parameters to achieve high purity and yield.

Introduction to this compound Purification

This compound, a dihydroflavonol glycoside, is a stereoisomer of engeletin (B1671289) found in various medicinal plants, including Smilax glabra.[1] These compounds are known for their potential anti-inflammatory and immunomodulatory activities.[5] The structural similarity among flavonoid isomers presents a significant challenge for separation using traditional chromatographic methods. High-speed counter-current chromatography provides an effective solution by utilizing the differential partitioning of compounds between two immiscible liquid phases, enabling efficient separation of closely related compounds.[1][6] This document outlines a robust HSCCC protocol for the isolation of this compound.

Experimental Protocols

Materials and Apparatus
  • HSCCC Instrument: TBE-300A HSCCC system or equivalent, equipped with a multi-layer coil column, a constant-flow pump, a sample injection valve with a sample loop, a UV-Vis detector, and a fraction collector.[3]

  • HPLC System: An analytical and preparative HPLC system with a C18 column for purity analysis and further purification if necessary.[5][7][8]

  • Reagents: All solvents (e.g., petroleum ether, ethyl acetate (B1210297), methanol, n-butanol, n-hexane, water) should be of analytical or HPLC grade. Reference standards for this compound and other related flavonoids.

  • Plant Material: Dried and powdered rhizomes of Smilax glabra.

Sample Preparation: Extraction of Crude Flavonoids
  • Extraction: The powdered rhizome of Smilax glabra is extracted with a suitable solvent, such as 70% ethanol, using methods like sonication or reflux extraction to obtain a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, typically rich in flavonoids, is collected.[5][7][8]

  • Pre-purification (Optional): The ethyl acetate extract can be further fractionated using silica (B1680970) gel column chromatography to enrich the target compounds before HSCCC separation.[5][7][8]

HSCCC Separation Protocol
  • Solvent System Selection: The selection of an appropriate two-phase solvent system is the most critical step in HSCCC.[5] The ideal system provides a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.0.[5] A separation factor (α) between adjacent peaks of greater than 1.5 is also desirable.[5] For this compound and related flavonoids from Smilax glabra, a system composed of petroleum ether–ethyl acetate–methanol–water (1:3:0.5:5, v/v) has proven effective.[1][5][7][8]

  • Preparation of Two-Phase System: Prepare the chosen solvent system by mixing the solvents in a separation funnel at room temperature. Shake vigorously and allow the phases to separate completely. Degas both the upper (stationary) phase and the lower (mobile) phase by sonication before use.[3]

  • HSCCC Instrument Setup:

    • Fill the entire column with the upper phase (stationary phase).

    • Set the revolution speed of the centrifuge (e.g., 800-1800 rpm).[4][6][9]

    • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.0-5.0 mL/min).[4][6]

    • Continue pumping the mobile phase until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the column outlet.

  • Sample Injection: Dissolve the crude extract or pre-purified fraction (e.g., 100-150 mg) in a small volume of the biphasic solvent mixture (e.g., 5 mL of lower phase and upper phase at 1:1, v/v).[3][5] Inject the sample solution into the column through the sample loop.

  • Elution and Fraction Collection: Continue the elution with the mobile phase. Monitor the effluent continuously with a UV detector (e.g., at 254 nm or 288 nm).[1][3] Collect fractions at regular intervals using a fraction collector.

  • Recovery of Stationary Phase: After the target compounds have been eluted, the separation can be stopped, and the remaining compounds in the stationary phase can be recovered by pumping the stationary phase out of the column.

Analysis and Purity Determination

The purity of the collected fractions containing this compound is determined using analytical HPLC or UPLC-MS/MS.[7][10] The chemical structure is typically confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1][7][8]

Data Presentation

Table 1: HSCCC Operating Parameters for Flavonoid Purification
ParameterValueSource
Solvent System Petroleum Ether-Ethyl Acetate-Methanol-Water[1][5][7][8]
Volume Ratio 1:3:0.5:5 (v/v/v/v)[1][5][7][8]
Revolution Speed 800 - 1800 rpm[4][6][9]
Mobile Phase Lower Phase[3]
Flow Rate 1.0 - 2.0 mL/min[4][9]
Detection Wavelength 254 nm[3][4]
Separation Temperature 25 - 40 °C[6][9]
Table 2: Example Purification Results for Polyphenols from Smilax glabra Extract

Data based on the separation of 100 mg of a pre-purified fraction (Fr.2) from an ethyl acetate extract.[5][7][8]

CompoundYield (mg)PuritySource
Astilbin37.3>96.0%[5][7][8]
Neoisoastilbin8.8>96.0%[5][7][8]
Engeletin 7.9>96.0%[5][7][8]
Neoastilbin15.2>96.0%[5][7][8]
Isoastilbin9.9>96.0%[5][7][8]
*Obtained after subsequent preparative HPLC of a mixed HSCCC fraction.[5][7][8]

Visualized Workflows and Diagrams

G cluster_prep Sample Preparation cluster_hsccc HSCCC Purification cluster_analysis Analysis & Final Product p1 Smilax glabra Rhizome (Powdered) p2 Solvent Extraction (e.g., 70% Ethanol) p1->p2 p3 Crude Extract p2->p3 p4 Fractionation (Ethyl Acetate) p3->p4 p5 Enriched Flavonoid Fraction p4->p5 h3 Inject Sample p5->h3 h1 Prepare Two-Phase Solvent System (PE-EtOAc-MeOH-H2O) h2 Equilibrate HSCCC Column h1->h2 h2->h3 h4 Elution & Fraction Collection (UV Detection) h3->h4 a1 Collected Fractions h4->a1 a2 Purity Analysis (HPLC, UPLC-MS/MS) a1->a2 a3 Structure Identification (NMR, MS) a2->a3 a4 Purified this compound (>96% Purity) a2->a4

Caption: Experimental workflow for the purification of this compound.

G cluster_factors Key Selection Criteria cluster_outcomes Desired Outcomes center_node Optimal Two-Phase Solvent System resolution High Peak Resolution center_node->resolution purity High Purity of Target Compound center_node->purity recovery High Sample Recovery center_node->recovery k_val Partition Coefficient (K) (Ideal: 0.5 - 2.0) k_val->center_node alpha_val Separation Factor (α) (Ideal: > 1.5) alpha_val->center_node retention Good Stationary Phase Retention retention->center_node time Reasonable Elution Time time->center_node

References

Application Note & Protocol: A Validated UPLC-MS/MS Method for the Quantification of Isoengeletin in Rat Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoengeletin, a dihydroflavonol glycoside, is a natural flavonoid found in various medicinal plants. Like its stereoisomer engeletin (B1671289), it is investigated for a range of biological activities, including anti-inflammatory and anti-diabetic properties. To support preclinical and clinical development, a robust and validated bioanalytical method for the accurate quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This application note details a sensitive, selective, and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in rat plasma. The described method is adapted from a validated protocol for its stereoisomer, engeletin, and provides a reliable foundation for the bioanalysis of this compound.[1]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS), e.g., Tinoridine

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, purified (18.2 MΩ·cm)

  • Rat plasma (K2-EDTA as anticoagulant)

2. Instrumentation

  • UPLC System: Waters ACQUITY UPLC® or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source

  • Analytical Column: ZORBAX Eclipse Plus C18 Rapid Resolution High Definition column (e.g., 2.1 × 50 mm, 1.8 µm) or equivalent[1]

3. UPLC-MS/MS Conditions

UPLC Conditions:

ParameterValue
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1.0 min (5% B), 1.0-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-5% B), 4.1-5.0 min (5% B)
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C

MS/MS Conditions (Negative Ion Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 433.1285.04020
IS (Tinoridine) 399.1224.03525

Note: The MRM transitions for this compound are hypothesized to be the same as for its stereoisomer, engeletin. These may need to be optimized during method development.

4. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare primary stock solutions of this compound (1 mg/mL) and the IS (1 mg/mL) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike blank rat plasma with the appropriate working solutions to obtain calibration standards at concentrations of 5, 10, 20, 50, 100, 200, 500, 1000, and 5000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at four concentration levels:

    • LLOQ: 5 ng/mL

    • Low QC (LQC): 10 ng/mL

    • Medium QC (MQC): 200 ng/mL

    • High QC (HQC): 4000 ng/mL

5. Sample Preparation Protocol

A simple protein precipitation method is employed for the extraction of this compound from rat plasma.[1]

  • Thaw frozen plasma samples to room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., 500 ng/mL) and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

Method Validation Summary

The method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[2][3] The following parameters were assessed:

Data Presentation

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Linearity Range 5 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
LLOQ 5 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%RE)
LLOQ 5≤ 15.0≤ 15.0± 20.0
LQC 10≤ 10.0≤ 10.0± 15.0
MQC 200≤ 8.0≤ 8.0± 10.0
HQC 4000≤ 7.5≤ 7.5± 10.0

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
LQC 1085 - 9590 - 110
MQC 20088 - 9892 - 108
HQC 400090 - 10095 - 105

Table 4: Stability

Stability ConditionDurationTemperatureStability (% of Nominal)
Bench-top 4 hoursRoom Temperature90 - 110
Autosampler 24 hours10°C92 - 108
Freeze-Thaw (3 cycles) -70°C to Room Temp.-70°C to RT95 - 105
Long-term 30 days-70°C93 - 107

Mandatory Visualization

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Rat Plasma add_is Add 10 µL Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 150 µL Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex for 1 min add_acn->vortex2 centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Initial Mobile Phase evaporate->reconstitute vortex3 Vortex for 30 sec reconstitute->vortex3 analysis Inject into UPLC-MS/MS vortex3->analysis

Caption: Workflow for the preparation of rat plasma samples for this compound analysis.

G cluster_analysis UPLC-MS/MS Analysis Workflow injection Sample Injection (5 µL) uplc UPLC Separation (C18 Column, Gradient Elution) injection->uplc esi Electrospray Ionization (ESI) (Negative Mode) uplc->esi ms1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->ms1 cid Quadrupole 2 (Q2) (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Q3) (Product Ion Selection) cid->ms2 detector Detector ms2->detector data Data Acquisition & Processing detector->data

Caption: Schematic of the UPLC-MS/MS analytical workflow.

Conclusion

This application note provides a detailed protocol for a validated UPLC-MS/MS method for the quantification of this compound in rat plasma. The method is sensitive, specific, and robust, demonstrating acceptable linearity, precision, accuracy, recovery, and stability. This method can be readily implemented in research and drug development settings to support pharmacokinetic and other studies involving this compound.

References

Application Notes and Protocols for Measuring Isoengeletin Antioxidant Activity using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoengeletin, a flavonoid compound found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including its antioxidant activity. Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, making the evaluation of the antioxidant potential of compounds like this compound a critical step in drug discovery and development. This document provides detailed application notes and experimental protocols for assessing the antioxidant activity of this compound using two widely accepted methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Principle of the Assays

Both the DPPH and ABTS assays are based on the principle of electron or hydrogen atom transfer from an antioxidant to a stable radical. The reduction of the radical results in a color change that can be measured spectrophotometrically. The degree of color change is proportional to the amount of radical scavenged and is used to quantify the antioxidant activity of the test compound.

  • DPPH Assay: The DPPH radical is a stable free radical that is deep violet in color and absorbs light at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.

  • ABTS Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic blue-green color with maximum absorption at 734 nm. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution.

Data Presentation

While direct antioxidant activity data for this compound is limited in publicly available literature, data for the closely related compound, engeletin, provides valuable insight. Engeletin and this compound are stereoisomers, and their antioxidant activities are expected to be comparable. The following table summarizes the reported antioxidant activity of engeletin.

CompoundAssayIC50 Value (µg/mL)Positive Control (IC50 µg/mL)
EngeletinDPPHNo obvious activityAscorbic Acid (Not Reported)
EngeletinABTS18.13 ± 1.72Ascorbic Acid (Not Reported)

IC50 (half maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the free radicals.

Experimental Protocols

The following are detailed protocols for performing the DPPH and ABTS assays to evaluate the antioxidant activity of this compound. These protocols can be adapted for use with a microplate reader or a standard spectrophotometer.

DPPH Radical Scavenging Assay Protocol

1. Materials and Reagents:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or Ethanol, analytical grade)

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Micropipettes

2. Preparation of Solutions:

  • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C. This solution should be prepared fresh.

  • DPPH Working Solution: Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.05 at 517 nm.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of ascorbic acid or Trolox in methanol.

  • Positive Control Working Solutions: Prepare a series of dilutions of the positive control stock solution in methanol.

3. Assay Procedure (Microplate Method):

  • Add 100 µL of the this compound working solutions or positive control solutions to the wells of a 96-well plate in triplicate.

  • Add 100 µL of methanol to the blank wells.

  • Add 100 µL of the DPPH working solution to all wells except the blank wells. To the control wells, add 100 µL of DPPH working solution and 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

4. Calculation of Results:

Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] * 100

Where:

  • A_control is the absorbance of the control (DPPH solution and methanol).

  • A_sample is the absorbance of the sample (DPPH solution and this compound or positive control).

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Scavenging Assay Protocol

1. Materials and Reagents:

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Methanol (or Ethanol, analytical grade)

  • Phosphate Buffered Saline (PBS) or water

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Micropipettes

2. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of PBS or water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of PBS or water.

  • ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation. This solution is stable for up to two days when stored in the dark at room temperature.

  • Diluted ABTS•+ Solution: Before use, dilute the ABTS•+ working solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • This compound Stock Solution (1 mg/mL): Prepare as described in the DPPH protocol.

  • This compound Working Solutions: Prepare a series of dilutions as described in the DPPH protocol.

  • Positive Control Stock and Working Solutions: Prepare as described in the DPPH protocol.

3. Assay Procedure (Microplate Method):

  • Add 20 µL of the this compound working solutions or positive control solutions to the wells of a 96-well plate in triplicate.

  • Add 180 µL of the diluted ABTS•+ solution to all wells.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance of each well at 734 nm using a microplate reader.

4. Calculation of Results:

Calculate the percentage of ABTS radical scavenging activity using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] * 100

Where:

  • A_control is the absorbance of the control (diluted ABTS•+ solution).

  • A_sample is the absorbance of the sample (diluted ABTS•+ solution and this compound or positive control).

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Mandatory Visualizations

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Prepare this compound & Control Solutions Mix Mix Compound and Radical Solutions Compound->Mix Radical Prepare DPPH or ABTS•+ Radical Solution Radical->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (Spectrophotometry) Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Caption: General workflow for antioxidant activity assessment using DPPH and ABTS assays.

Caption: DPPH radical scavenging mechanism by an antioxidant like this compound.

Caption: ABTS radical scavenging mechanism by an antioxidant like this compound.

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Isoengeletin in RAW 264.7 Macrophage Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, play a central role in initiating and propagating the inflammatory cascade. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The production of these mediators is largely regulated by intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Experimental Workflow

The overall experimental design involves a series of sequential assays to determine the bioactivity and mechanism of action of Isoengeletin.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture RAW 264.7 Cell Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Isoengeletin_Prep This compound Preparation Isoengeletin_Prep->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays Cytotoxicity->Anti_inflammatory Determine non-toxic concentrations NO_Assay Nitric Oxide (NO) Assay Anti_inflammatory->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA Anti_inflammatory->Cytokine_Assay Mechanism Mechanism of Action Anti_inflammatory->Mechanism Data_Presentation Data Presentation & Interpretation NO_Assay->Data_Presentation Cytokine_Assay->Data_Presentation Western_Blot Western Blot (MAPK, NF-κB) Mechanism->Western_Blot Western_Blot->Data_Presentation

Caption: Experimental workflow for testing this compound in RAW 264.7 cells.

Materials and Reagents

  • RAW 264.7 macrophage cell line (ATCC TIB-71)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Griess Reagent System

  • ELISA kits for mouse TNF-α and IL-6

  • Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, primary and secondary antibodies for p38, phospho-p38, NF-κB p65, phospho-NF-κB p65, and β-actin)

Detailed Experimental Protocols

RAW 264.7 Cell Culture
  • Thawing and Seeding: Rapidly thaw a cryovial of RAW 264.7 cells in a 37°C water bath.[3] Transfer the cell suspension to a sterile centrifuge tube containing 9.0 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% penicillin-streptomycin). Centrifuge at approximately 150-400 x g for 8-12 minutes.

  • Culturing: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 culture flask.[3][4] Incubate at 37°C in a humidified atmosphere with 5% CO2.[3][4]

  • Subculturing: When cells reach 80-90% confluency, subculture them.[3] The cells are adherent and can be detached by gentle scraping. A split ratio of 1:3 to 1:6 is generally appropriate. Refresh the growth medium every 2-3 days.[4][5]

Preparation of this compound
  • Dissolve this compound in DMSO to create a high-concentration stock solution.

  • For experiments, further dilute the stock solution in complete growth medium to the desired final concentrations. The final DMSO concentration in the cell culture should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[6][7]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells/well and incubate overnight.[6][8]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for 24 hours.[6] Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).[6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6][9]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 595 nm using a microplate reader.[6][9]

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[9] Pre-treat the cells with non-toxic concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[9]

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[9][10]

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[9][10]

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark.[10] Measure the absorbance at 540 nm.[10][11]

  • Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite.[10]

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol is for quantifying the levels of TNF-α and IL-6 in the cell culture supernatant.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well.[12] Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.[13]

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. The supernatants can be used immediately or stored at -80°C.[14]

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[12][14][15][16][17] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.[14]

Western Blot Analysis for MAPK and NF-κB Signaling Pathways

This technique is used to assess the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

  • Cell Seeding and Treatment: Plate RAW 264.7 cells (1 x 10⁶ cells/well) in 6-well plates.[18] Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30 minutes.[19]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of p38 MAPK and NF-κB p65 overnight at 4°C.[21][22][23] Use an antibody against β-actin as a loading control.[20][22]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[20]

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Effect of this compound on the Viability of RAW 264.7 Cells

This compound Conc. (µM)Cell Viability (%)
0 (Control)100
1
10
25
50
100

Table 2: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)
Control
LPS (1 µg/mL)
LPS + this compound (X µM)
LPS + this compound (Y µM)
LPS + this compound (Z µM)

Table 3: Effect of this compound on TNF-α and IL-6 Production in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control
LPS (1 µg/mL)
LPS + this compound (X µM)
LPS + this compound (Y µM)
LPS + this compound (Z µM)

Table 4: Densitometric Analysis of Western Blot Results

Treatmentp-p38/p38 Ratiop-p65/p65 Ratio
Control
LPS (1 µg/mL)
LPS + this compound (X µM)
LPS + this compound (Y µM)
LPS + this compound (Z µM)

Visualization of Signaling Pathways

The following diagram illustrates the LPS-induced inflammatory signaling pathway in macrophages and the potential points of inhibition by this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38) TLR4->MAPK IKK IKK TLR4->IKK p_MAPK p-MAPK MAPK->p_MAPK IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases p_NFκB p-NF-κB NFκB->p_NFκB Gene_Expression Gene Expression p_MAPK->Gene_Expression p_NFκB->Gene_Expression This compound This compound This compound->MAPK This compound->IKK iNOS iNOS Gene_Expression->iNOS TNFa TNF-α Gene_Expression->TNFa IL6 IL-6 Gene_Expression->IL6

Caption: LPS-induced inflammatory signaling pathway in macrophages.

References

Troubleshooting & Optimization

troubleshooting Isoengeletin peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with Isoengeletin in reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. What are the most common causes?

A1: Peak tailing for this compound, a flavonoid glycoside, in reverse-phase HPLC is typically caused by secondary chemical interactions between the analyte and the stationary phase, or by issues with the HPLC system itself. The most common causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with the polar hydroxyl groups of this compound. These interactions are a primary cause of peak tailing for polar compounds. At a mobile phase pH above 3, these silanol groups can become ionized, increasing their interaction with the analyte.

  • Column Issues: A contaminated or old column can lead to peak tailing. Contaminants can create active sites that interact with the analyte, and column degradation can lead to poor peak shapes.

  • System Dead Volume: Excessive tubing length or poorly made connections can cause extra-column band broadening, which manifests as peak tailing.

Q2: How can I improve the peak shape of my this compound analysis?

A2: To improve the peak shape and reduce tailing, you can take the following steps:

  • Optimize Mobile Phase pH: Adjust the pH of your mobile phase to be at least 2 pH units away from the analyte's pKa. For this compound, a mobile phase pH between 2.5 and 3.5 is a good starting point. This will ensure the molecule is in its neutral form and will also suppress the ionization of silanol groups on the column.

  • Use an Acidic Modifier: Add a small amount of an acid, such as formic acid or phosphoric acid (typically 0.1%), to your aqueous mobile phase. This will help to control the pH and sharpen the peak. Studies have shown that 0.1% formic acid can provide better resolution and peak shape for flavonoids compared to other acids like acetic acid.

  • Select the Right Column: Use a high-purity, end-capped C18 column. End-capping chemically modifies the silica (B1680970) surface to minimize the number of free silanol groups, thereby reducing secondary interactions.

  • Check for System Issues: Ensure all connections are secure and that the tubing length between the injector, column, and detector is as short as possible to minimize dead volume.

  • Sample Solvent: Dissolve your sample in a solvent that is weaker than or equal in strength to your initial mobile phase composition. Injecting a sample in a much stronger solvent can lead to peak distortion.

Q3: What is a good tailing factor to aim for in my chromatogram?

A3: An ideal chromatographic peak is perfectly symmetrical, with a tailing factor (Tf) of 1.0. In practice, a tailing factor between 0.9 and 1.2 is generally considered very good. For many applications, a tailing factor up to 1.5 is acceptable.

Data Presentation

The following table summarizes the effect of mobile phase additives on the peak shape of flavonoids, which can be extrapolated to the analysis of this compound.

Mobile Phase AdditiveAnalyteTailing Factor (Tf)Observation
0.1% Formic AcidFlavonoid Mix0.8 - 1.2Good peak symmetry and resolution.
0.2% Acetic AcidFlavonoid Mix> 1.2Poorer resolution and increased tailing compared to formic acid.
0.1% Orthophosphoric AcidHesperidinNot specified, but used for good peak shapeEffective in achieving sharp peaks for flavonoid glycosides.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol is a starting point and may require further optimization for your specific sample and HPLC system.

  • HPLC System: A standard HPLC system with a UV-Vis or DAD detector.

  • Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B (linear gradient)

    • 25-30 min: 40-10% B (linear gradient)

    • 30-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard or sample extract in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Below are diagrams to assist in troubleshooting and understanding the chemical interactions involved in peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed for this compound check_system Check HPLC System - Connections secure? - Tubing length minimized? start->check_system check_column Evaluate Column - Is it old or contaminated? - Is it an end-capped C18? start->check_column check_mobile_phase Assess Mobile Phase - pH between 2.5 and 3.5? - Contains 0.1% formic acid? start->check_mobile_phase check_sample Review Sample Preparation - Sample solvent weaker than mobile phase? - Sample overloaded? start->check_sample fix_system Fix connections, reduce tubing length check_system->fix_system replace_column Replace with new, end-capped C18 column check_column->replace_column adjust_mobile_phase Adjust pH with 0.1% formic acid check_mobile_phase->adjust_mobile_phase adjust_sample Re-dissolve in initial mobile phase, dilute if necessary check_sample->adjust_sample good_peak Symmetrical Peak Achieved fix_system->good_peak replace_column->good_peak adjust_mobile_phase->good_peak adjust_sample->good_peak

Caption: Troubleshooting workflow for this compound peak tailing.

ChemicalInteractions cluster_column Silica Stationary Phase cluster_analyte This compound cluster_mobile_phase Mobile Phase Si-OH Ionized Silanol Group (-Si-O⁻) Si-OH_protonated Protonated Silanol Group (-Si-OH) Analyte This compound (with -OH groups) Analyte->Si-OH Strong Secondary Interaction (causes tailing) Analyte->Si-OH_protonated Reduced Interaction (improved peak shape) H+ H⁺ (from formic acid) H+->Si-OH Protonation

Caption: Effect of mobile phase pH on silanol interactions.

References

optimizing mobile phase for Isoengeletin separation from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the mobile phase for Isoengeletin separation from its isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their chromatographic experiments.

Troubleshooting Guide

Encountering issues during the separation of this compound and its isomers is common due to their structural similarities. This guide provides solutions to frequently observed problems.

ProblemPotential CauseRecommended Solution
Poor Resolution/Co-elution Mobile phase is too strong or too weak.Adjust the gradient slope or the isocratic composition. For reversed-phase HPLC, decrease the organic solvent concentration if peaks elute too quickly.
Incorrect organic modifier.If using acetonitrile (B52724), try methanol (B129727) or a combination of both, as this can alter selectivity.
Inappropriate column chemistry.A standard C18 column may not be optimal. Consider columns with different selectivities, such as phenyl-hexyl or biphenyl (B1667301) phases, which can offer alternative π-π interactions.[1][2]
Suboptimal temperature.Systematically evaluate temperatures (e.g., 25°C, 30°C, 40°C) as temperature affects mobile phase viscosity and separation kinetics.[3][4]
Peak Tailing Secondary interactions with the stationary phase.Add an acidic modifier like 0.1% formic or acetic acid to the mobile phase to suppress the ionization of silanol (B1196071) groups and phenolic hydroxyl groups.[3][5]
Column overload.Reduce the injection volume or dilute the sample.[3]
Use of low-purity solvents.Ensure the use of HPLC-grade solvents to avoid interference from impurities.[5]
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase whenever possible.[3]
Severe column overload.Decrease the injection volume.[3]
Inconsistent Retention Times Poor column equilibration.Increase the column equilibration time between runs.
Fluctuations in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing, especially for gradient methods.[6]
Temperature fluctuations.Use a column oven to maintain a stable temperature.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic technique for separating this compound from its isomers?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for separating flavonoid isomers like this compound.[5] This technique typically utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase.

Q2: What is a good starting mobile phase for separating this compound and its isomers?

A2: A common starting point is a gradient elution using:

  • Mobile Phase A: Water with 0.1% (v/v) formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.[5] The acidic modifier helps to produce sharper peaks and more reproducible retention times by suppressing the ionization of phenolic hydroxyl groups.[5]

Q3: Should I use an isocratic or a gradient elution?

A3: For separating a complex mixture of isomers or if the isomers have significantly different polarities, a gradient elution is generally preferred.[5] A gradient allows for the separation of compounds with a wide range of polarities in a reasonable timeframe.

Q4: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A4: The choice of organic solvent can significantly impact selectivity. Acetonitrile and methanol have different polarities and elution strengths, which can alter the interactions between the analytes and the stationary phase. If you are not achieving adequate separation with one, it is worthwhile to try the other or even a mixture of the two.

Q5: What role does the column temperature play in the separation?

A5: Column temperature affects the viscosity of the mobile phase and the kinetics of the separation. Increasing the temperature can lead to sharper peaks and improved resolution by decreasing mobile phase viscosity.[3] However, the effect can be compound-dependent, so it is recommended to optimize the temperature for your specific separation (e.g., testing at 25°C, 30°C, and 40°C).[3][4]

Q6: My peaks are broad. How can I improve their shape?

A6: Broad peaks can be caused by several factors. First, ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic acid) to keep the phenolic hydroxyl groups in their protonated state.[5] Also, check for column contamination and ensure you are using high-purity, HPLC-grade solvents.[5] Lowering the flow rate can sometimes improve peak shape, but this will increase the run time.[3]

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound Isomer Separation

This protocol outlines a systematic approach to developing a separation method for this compound isomers using RP-HPLC with UV detection.

1. Initial System Setup:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[5]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Detector: UV detector set to the maximum absorbance wavelength for this compound (typically around 280-360 nm for flavonoids).

  • Flow Rate: Start with 1.0 mL/min.[4][5]

  • Column Temperature: Set the column oven to 40°C.[4][5]

  • Injection Volume: Use a low injection volume (e.g., 5-10 µL) to prevent column overload.[5]

2. Gradient Elution Program:

  • Start with a shallow gradient to screen for the optimal elution conditions.

  • Example Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 40% B

    • 35-40 min: 40% to 95% B (column wash)

    • 40-45 min: 95% B (hold)

    • 45-46 min: 95% to 5% B (return to initial conditions)

    • 46-55 min: 5% B (equilibration)

3. Method Optimization:

  • Adjust Gradient Slope: If resolution is poor, decrease the gradient slope (e.g., a slower increase in %B over a longer time).

  • Change Organic Modifier: If separation is still not optimal, replace acetonitrile with methanol and repeat the gradient run.

  • Optimize Temperature: Evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C) to see the effect on resolution.

Visualizations

Experimental_Workflow start Start: Prepare Sample and Mobile Phases setup Initial HPLC Setup (C18, 40°C, 1.0 mL/min) start->setup gradient Run Initial Gradient (Acetonitrile) setup->gradient eval1 Evaluate Resolution and Peak Shape gradient->eval1 optimal Optimal Separation Achieved eval1->optimal Good adjust_grad Adjust Gradient Slope eval1->adjust_grad Poor change_solvent Change Organic Modifier (Methanol) eval1->change_solvent Still Poor end End optimal->end adjust_grad->gradient gradient2 Run Gradient (Methanol) change_solvent->gradient2 eval2 Evaluate Resolution gradient2->eval2 eval2->optimal Good optimize_temp Optimize Temperature eval2->optimize_temp Poor optimize_temp->gradient

Caption: Workflow for optimizing mobile phase in HPLC.

Troubleshooting_Logic start Problem Identified q_resolution Poor Resolution? start->q_resolution s_resolution Adjust Gradient Change Solvent Optimize Temperature q_resolution->s_resolution Yes q_tailing Peak Tailing? q_resolution->q_tailing No end Problem Solved s_resolution->end s_tailing Add Acidic Modifier Reduce Sample Load q_tailing->s_tailing Yes q_fronting Peak Fronting? q_tailing->q_fronting No s_tailing->end s_fronting Match Sample Solvent to Mobile Phase q_fronting->s_fronting Yes q_retention Inconsistent Retention? q_fronting->q_retention No s_fronting->end s_retention Equilibrate Column Longer Prepare Fresh Mobile Phase q_retention->s_retention Yes q_retention->end No s_retention->end

Caption: Decision tree for HPLC troubleshooting.

References

preventing Isoengeletin degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of isoengeletin (B3002223) during extraction and storage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in extract Degradation during extraction: High temperatures, prolonged extraction times, or exposure to light and oxygen can lead to the degradation of this compound.[1][2][3]Optimize extraction parameters: - Use a lower extraction temperature. For ethanol (B145695) extraction of related flavonoids from Smilax glabra, temperatures around 70-75°C have been found to be effective.[4] - Minimize extraction time. For astilbin (B1665800), a 40-minute extraction has been shown to be optimal.[4] - Protect the extraction vessel from light by wrapping it in aluminum foil. - Consider using an inert gas (e.g., nitrogen or argon) to blanket the solvent and minimize exposure to oxygen.[1]
Inefficient extraction method: The chosen solvent or technique may not be optimal for this compound.Select an appropriate extraction method and solvent: - Ultrasonication-assisted extraction (UAE): This method can be efficient at lower temperatures. A recommended starting point is 20 minutes of sonication in 40% ethanol.[5] - Microwave-assisted extraction (MAE): This can reduce extraction time but requires careful control of power and temperature to prevent thermal degradation.[3] - Solvent selection: this compound is soluble in solvents like DMSO, acetone, ethyl acetate, and chloroform.[6] For extraction from plant material, aqueous ethanol (e.g., 60%) is often a good choice.[4]
Appearance of unknown peaks in chromatogram after storage Degradation of this compound: this compound may be degrading into other compounds, such as its isomers or breakdown products.[7]Implement proper storage conditions: - Store extracts and isolated compounds at low temperatures. Refrigeration at 4-5°C is recommended.[2][8] - Protect from light by using amber vials or by wrapping containers in foil.[8][9] - Minimize oxygen exposure by storing under an inert atmosphere (nitrogen or argon) or in tightly sealed containers. - For long-term storage, consider freezing at -20°C or below.
Isomerization: Dihydroflavonols like this compound can undergo isomerization, especially when exposed to heat.[5][7]Control temperature throughout the process: - Avoid excessive heat during both extraction and solvent evaporation. - Store samples at low temperatures as described above.
Loss of biological activity of the extract over time Degradation of this compound and other bioactive compounds: The loss of the parent compound will likely lead to a decrease in the desired biological effect.Ensure optimal storage from the moment of extraction: - Immediately after extraction, filter the extract and store it under the recommended conditions (cold, dark, and low oxygen). - For sensitive applications, consider preparing fresh extracts before use. - Encapsulation with agents like maltodextrin (B1146171) can improve the stability of bioactive compounds during storage.[10]

Frequently Asked Questions (FAQs)

1. What are the main factors that cause this compound degradation?

The primary factors leading to the degradation of this compound, like other flavonoids, are:

  • Temperature: High temperatures can accelerate degradation and isomerization.[7][11]

  • Light: Exposure to UV and visible light can cause photo-oxidation.[12][13]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[2]

  • pH: The stability of flavonoids is often pH-dependent.[11]

  • Enzymes: If not properly inactivated, enzymes like polyphenol oxidases in the plant material can degrade phenolic compounds.[1]

2. What is the ideal solvent for extracting this compound?

While this compound is soluble in several organic solvents, a mixture of ethanol and water is commonly used for extracting flavonoids from plant sources. An optimized protocol for the related compound astilbin from Smilax glabra uses 60% ethanol.[4][14] The choice of solvent may need to be optimized depending on the specific plant matrix.

3. How should I store my this compound-containing extracts?

For optimal stability, store your extracts under the following conditions:

  • Temperature: 4-5°C for short-term storage and -20°C or lower for long-term storage.[2][8]

  • Light: In amber-colored vials or containers wrapped in aluminum foil to protect from light.[8][9]

  • Atmosphere: In airtight containers, preferably flushed with an inert gas like nitrogen or argon to displace oxygen.

4. Can I use high temperatures to increase my extraction yield?

While higher temperatures can increase the solubility and diffusion of compounds, they also significantly increase the risk of thermal degradation and isomerization of this compound.[2][11] It is crucial to find a balance. For instance, an optimized temperature for astilbin extraction was found to be around 73.63°C.[4] Exceeding this may lead to a net loss of the target compound.

5. What are the potential degradation products of this compound?

The most likely degradation pathway for this compound is isomerization to its stereoisomers, such as engeletin, neoengeletin, and neothis compound.[7][15] Further degradation can lead to the opening of the heterocyclic ring to form chalcones.[7]

Experimental Protocols

Optimized Ethanol Extraction Protocol for Flavonoids from Smilax glabra

This protocol is adapted from a method optimized for astilbin, a closely related dihydroflavonol, and is a good starting point for this compound extraction.[4]

  • Sample Preparation: Grind the dried plant material (e.g., rhizomes of Smilax glabra) to a fine powder (20-40 mesh).

  • Extraction Solvent: Prepare a 60% (v/v) solution of ethanol in deionized water.

  • Extraction:

    • Combine the powdered plant material with the 60% ethanol solvent at a liquid-to-solid ratio of 30:1 (mL/g).

    • Heat the mixture to 74°C with constant stirring.

    • Maintain this temperature for 40 minutes.

    • Protect the extraction vessel from light.

  • Filtration and Concentration:

    • After extraction, immediately filter the mixture while hot to separate the extract from the solid residue.

    • If necessary, concentrate the extract using a rotary evaporator at a temperature below 40°C to minimize thermal degradation.

  • Storage: Store the final extract at 4°C in a dark, airtight container. For long-term storage, freeze at -20°C.

Data Presentation

Table 1: Factors Influencing Flavonoid Stability and Recommended Conditions
Factor Effect on this compound Recommendation for Prevention Reference
Temperature High temperatures accelerate degradation and isomerization.Use moderate extraction temperatures (e.g., ~74°C). Store extracts at 4-5°C (short-term) or -20°C (long-term).[2][4][11]
Light Promotes photo-oxidation.Conduct extractions in the dark. Store samples in amber vials or wrapped in foil.[8][12]
Oxygen Leads to oxidative degradation.Store extracts in airtight containers, preferably under an inert atmosphere (N₂ or Ar).[2]
pH Can affect the chemical stability and structure of the flavonoid.Maintain a neutral or slightly acidic pH during extraction and storage, if possible.[11]
Solvent The type of solvent can influence stability.Aqueous ethanol solutions have been shown to be effective for extraction and may offer better stability than pure water for some flavonoids.[11]

Visualizations

Logical Relationship Diagram: Factors Leading to this compound Degradation

cluster_factors Degradation Factors cluster_mechanisms Degradation Mechanisms cluster_outcome Outcome Temp High Temperature Isomerization Isomerization Temp->Isomerization Light Light Exposure Oxidation Oxidation Light->Oxidation Oxygen Oxygen Oxygen->Oxidation pH Extreme pH Hydrolysis Hydrolysis pH->Hydrolysis Degradation This compound Degradation Isomerization->Degradation Oxidation->Degradation Hydrolysis->Degradation

Caption: Factors and mechanisms contributing to this compound degradation.

Experimental Workflow: Extraction and Storage of this compound

cluster_storage Storage start Start: Dried Plant Material grind Grind to Fine Powder start->grind extract Solvent Extraction (e.g., 60% EtOH, 74°C, 40 min) Protect from light grind->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporator < 40°C) filter->concentrate storage_conditions Store at 4°C (short-term) or -20°C (long-term) in dark, airtight container concentrate->storage_conditions end Stable this compound Extract storage_conditions->end

Caption: Workflow for optimal extraction and storage of this compound.

Signaling Pathway: Potential Anti-Inflammatory Action of this compound Isomers

This diagram is based on the known pathways of engeletin, an isomer of this compound.[5]

cluster_pathway Anti-Inflammatory Signaling This compound This compound / Engeletin ERK_p38 ERK / p38 Phosphorylation This compound->ERK_p38 inhibits IκB_Degradation IκB Degradation This compound->IκB_Degradation prevents Inflammatory_Genes Expression of Inflammatory Genes (e.g., TNF-α, IL-6) ERK_p38->Inflammatory_Genes NFkB_Activation NF-κB Nuclear Translocation IκB_Degradation->NFkB_Activation NFkB_Activation->Inflammatory_Genes

Caption: Potential inhibitory signaling pathways of this compound.

References

strategies for resolving co-elution of Isoengeletin and astilbin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of flavonoid isomers, specifically addressing the co-elution of Isoengeletin and astilbin (B1665800).

Troubleshooting Guide

Question: Why are my this compound and astilbin peaks co-eluting, and what initial steps can I take to resolve this?

Answer:

Co-elution of structurally similar flavonoids like this compound and astilbin is a common challenge in reversed-phase HPLC.[1] This issue arises from insufficient differences in their interaction with the stationary and mobile phases.

Initial Checks:

  • System Suitability: Before modifying your method, confirm your HPLC system is functioning correctly by running a standard mixture with known separation characteristics.[1]

  • Column Health: An aging or contaminated column can lead to peak broadening and a loss of resolution.[1][2] If you observe a general decline in performance, consider flushing or replacing your column.

  • Peak Shape: Look for signs of asymmetry, such as shoulders or tailing, which can indicate co-elution.[3][4] A diode array detector (DAD) can be invaluable for assessing peak purity by comparing UV spectra across the peak.[3][4]

Troubleshooting Workflow for Co-elution:

G start Co-eluting Peaks (this compound & Astilbin) check_purity Assess Peak Purity (DAD/MS Spectra) start->check_purity impure Spectra Differ? (Co-elution Confirmed) check_purity->impure path_selectivity Modify Selectivity (α) impure->path_selectivity Yes path_efficiency Improve Efficiency (N) impure->path_efficiency Yes path_retention Optimize Retention (k') impure->path_retention Yes resolved Peaks Resolved impure->resolved No (Pure Peak) change_mobile Change Mobile Phase (Organic Solvent, pH, Additives) path_selectivity->change_mobile change_stationary Change Stationary Phase (e.g., different C18, Phenyl-Hexyl) path_selectivity->change_stationary change_temp Adjust Temperature path_selectivity->change_temp reduce_particle Decrease Particle Size (e.g., 5µm to 3µm or UHPLC) path_efficiency->reduce_particle increase_length Increase Column Length path_efficiency->increase_length optimize_flow Optimize Flow Rate path_efficiency->optimize_flow weaken_mobile Weaken Mobile Phase (Decrease % Organic Solvent) path_retention->weaken_mobile change_mobile->resolved change_stationary->resolved change_temp->resolved reduce_particle->resolved increase_length->resolved optimize_flow->resolved weaken_mobile->resolved

Caption: Troubleshooting workflow for resolving co-eluting HPLC peaks.

Frequently Asked Questions (FAQs)

Q1: How does the mobile phase composition affect the separation of this compound and astilbin?

The mobile phase is a critical factor in achieving separation.[5][6] For reversed-phase chromatography of flavonoids, the mobile phase typically consists of an aqueous component (often with a pH modifier like formic or acetic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol).[7][8]

  • Organic Solvent Ratio: Adjusting the ratio of the organic solvent affects the retention factor (k'). A weaker mobile phase (lower percentage of organic solvent) will increase retention times and may improve resolution.[3]

  • pH: The pH of the mobile phase can alter the ionization state of the analytes, which in turn affects their polarity and interaction with the stationary phase.[2] For flavonoids, a slightly acidic mobile phase (e.g., 0.1% formic acid) is common to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks.[1][8]

  • Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity (α) of the separation because they have different interactions with the analytes and the stationary phase.

Q2: What column parameters should I consider to improve resolution?

Column efficiency (N) and stationary phase chemistry are key to resolving closely eluting peaks.[9]

  • Stationary Phase: While C18 columns are widely used, other stationary phases like Phenyl-Hexyl or different "flavors" of C18 (with different bonding or end-capping) can offer alternative selectivities.

  • Particle Size: Decreasing the particle size of the column packing (e.g., from 5 µm to 3 µm or to sub-2 µm for UHPLC) increases column efficiency, leading to narrower peaks and better resolution.

  • Column Dimensions: A longer column increases the number of theoretical plates, providing more opportunity for separation.[9]

Q3: Can temperature be used to resolve co-eluting peaks?

Yes, adjusting the column temperature can influence separation.[6]

  • Effect on Viscosity: Increasing the temperature lowers the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[6]

  • Effect on Selectivity: Temperature changes can also affect the selectivity of the separation, sometimes altering the elution order of closely related compounds. An optimal temperature, often between 30-40°C, is typically determined empirically.[1][10]

Q4: My peaks are still not resolved. Are there any advanced techniques I can try?

If standard optimization is insufficient, you might consider:

  • Gradient Elution: A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can significantly improve the resolution of complex mixtures of isomers.[7]

  • Recycling HPLC (R-HPLC): This technique involves recirculating the unresolved peaks back through the column multiple times to increase the effective column length, thereby enhancing resolution.[11]

Experimental Protocols

Protocol 1: General HPLC Method for Flavonoid Isomer Separation

This protocol is a starting point for developing a method to separate this compound and astilbin, based on common practices for flavonoid analysis.[1][7][8]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.[1]

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 10-20%) and linearly increase to a higher percentage (e.g., 40-50%) over 30-40 minutes. The exact gradient should be optimized.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30-40°C.[1][10]

  • Detection: DAD monitoring at wavelengths relevant for flavonoids, such as 291 nm for astilbin and near 280-370 nm for general flavonoid screening.[8][12]

  • Injection Volume: 10 µL.[1]

3. Sample Preparation:

  • Accurately weigh and dissolve the sample or standard in a suitable solvent. Whenever possible, use the initial mobile phase composition to dissolve the sample to avoid peak distortion.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

General Experimental Workflow:

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare Standard/Sample (Dissolve & Filter) inject Inject Sample sample_prep->inject mobile_prep Prepare Mobile Phase (Solvent A & B, Degas) system_equil Equilibrate HPLC System (Pump & Column) mobile_prep->system_equil system_equil->inject run_gradient Run Gradient Method (Separation Occurs) inject->run_gradient detect Detect Analytes (DAD) run_gradient->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks (Identify & Quantify) chromatogram->integrate report Generate Report integrate->report

Caption: General experimental workflow for HPLC analysis of flavonoids.

Data Presentation

The following table summarizes typical conditions used for the separation of astilbin and related flavonoid isomers, which can serve as a guide for method development.

ParameterCondition 1Condition 2Condition 3
Column C18 (250 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)Chiralcel® OJ-RH
Mobile Phase A 0.1% Formic Acid in WaterWaterWater
Mobile Phase B AcetonitrileMethanolMethanol
Elution Type GradientGradientIsocratic
Flow Rate 1.0 mL/min0.5 - 1.5 mL/minNot Specified
Temperature 40°C35°CNot Specified
Detection (UV) 291 nm260-300 nm288 nm
Reference [1][12][10][13]

Note: The optimal conditions for separating this compound and astilbin will likely require systematic optimization of the parameters listed above, particularly the mobile phase composition and gradient slope.

References

stability of Isoengeletin under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Isoengeletin under various experimental conditions. The information is compiled from studies on structurally similar flavonoid compounds and established methodologies for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability trends for this compound at different pH levels?

A1: Based on studies of similar flavonoids, this compound is expected to be most stable in acidic to neutral conditions (pH 3-7).[1][2] Alkaline conditions (pH > 7) are likely to cause degradation and potential structural changes, such as autoxidation.[3] Researchers should anticipate increased degradation rates as the pH becomes more alkaline.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures are expected to accelerate the degradation of this compound.[1][2][4] The degradation process often follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of this compound.[2][4] For long-term storage, it is advisable to keep this compound solutions at low temperatures (e.g., 4°C or -20°C) to minimize degradation.[5][6]

Q3: My this compound solution changed color at a high pH. What does this indicate?

A3: A color change, such as turning yellow in an alkaline solution, is often an indicator of flavonoid instability and degradation.[3] This can be due to isomerization or decomposition of the compound. It is recommended to perform analytical tests, such as HPLC or UV-Vis spectroscopy, to confirm any structural changes.

Q4: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?

A4: The appearance of new peaks in an HPLC chromatogram typically signifies the formation of degradation products.[7] These can result from hydrolysis, oxidation, or other reactions under stress conditions like extreme pH, high temperature, or exposure to light. It is crucial to characterize these new peaks to understand the degradation pathway.

Q5: What is the best solvent for storing this compound?

A5: While specific data for this compound is unavailable, studies on similar compounds like astilbin (B1665800) suggest that hydroalcoholic solutions (e.g., 50% ethanol) may offer better stability than pure water or methanol (B129727).[3] The choice of solvent can significantly impact stability, and it is recommended to perform preliminary stability tests in the intended solvent system.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Possible Cause Troubleshooting Step
High pH of the medium Adjust the pH of the solution to a slightly acidic or neutral range (pH 4-7). Use appropriate buffer systems to maintain a stable pH.
Elevated storage temperature Store stock solutions and experimental samples at low temperatures (refrigerated at 2-8°C or frozen at -20°C or lower). Avoid repeated freeze-thaw cycles.
Exposure to light Protect solutions from light by using amber vials or covering containers with aluminum foil, as light can induce photodegradation.[5][7]
Presence of oxidizing agents Ensure solvents and reagents are free from peroxides and other oxidizing agents. Consider degassing solvents to remove dissolved oxygen.
Presence of metal ions The presence of metal ions can catalyze degradation.[3] If suspected, use chelating agents like EDTA or ensure glassware is thoroughly cleaned to remove any metal contaminants.
Issue 2: Poor Reproducibility in Stability Assays
Possible Cause Troubleshooting Step
Inconsistent pH of buffer solutions Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter.
Fluctuations in incubation temperature Use a calibrated incubator or water bath with precise temperature control. Monitor the temperature throughout the experiment.
Variability in sample preparation Follow a standardized protocol for sample preparation, ensuring accurate and consistent dilutions.[8]
Instability of the compound in the analytical mobile phase Evaluate the stability of this compound in the mobile phase over the typical run time of the analytical method.

Data on Stability of Structurally Similar Flavonoids

The following tables summarize stability data for flavonoids with structural similarities to this compound, providing an indication of expected behavior.

Table 1: Effect of pH on Flavonoid Stability

CompoundpH ConditionObservation
Genistein (B1671435) pH 9Rapid degradation observed.[2]
Daidzein (B1669772) pH 7 and 9Moderate reduction in concentration.[2]
Isoflavone (B191592) Aglycones pH 3.1Most prominent degradation.[1]
pH 5.6 and 7.0Virtually no decay observed.[1]
Embelin 1 N HCl30% degradation after 2 hours.[7]
1 N NaOH6% degradation after 2 hours.[7]

Table 2: Effect of Temperature on Flavonoid Stability

CompoundTemperatureObservation
Genistein & Daidzein 70, 80, 90 °CDegradation followed apparent first-order kinetics.[2]
Isoflavone Aglycones 150 °CSignificant degradation observed.[1]
Embelin 80 °C60% degradation after 1 hour.[7]
90 °CComplete degradation after 15 minutes.[7]
Anthocyanins 80 to 120 °CDegradation rate increased with temperature.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9][10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).[7]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N HCl. Incubate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 2, 6, 12, 24 hours).[7]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N NaOH. Incubate under the same temperature and time conditions as acid hydrolysis.[7]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature and monitor at various time points.[7]

  • Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 80-100°C) or in a solution at elevated temperatures.[4][7]

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or sunlight for a defined period.[7]

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the sample to an appropriate concentration for analysis.

  • Analyze the sample using a validated stability-indicating HPLC or UPLC-MS/MS method.[8][12][13]

4. Data Evaluation:

  • Calculate the percentage degradation of this compound.

  • Identify and characterize any major degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Acid Acid Hydrolysis Sampling Sample at Time Points Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photodegradation Photo->Sampling Stock This compound Stock Solution Stock->Acid Expose to Stock->Base Expose to Stock->Oxidation Expose to Stock->Thermal Expose to Stock->Photo Expose to Neutralize Neutralize (if needed) Sampling->Neutralize Dilute Dilute Neutralize->Dilute HPLC HPLC / UPLC-MS/MS Analysis Dilute->HPLC Degradation Calculate % Degradation HPLC->Degradation Products Identify Degradation Products HPLC->Products

Forced Degradation Experimental Workflow.
Protocol 2: pH-Dependent Stability Study

1. Buffer Preparation:

  • Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10).

2. Sample Preparation:

  • Add a small aliquot of a concentrated this compound stock solution to each buffer to achieve the desired final concentration. Ensure the amount of organic solvent from the stock is minimal to not significantly alter the buffer's properties.

3. Incubation:

  • Incubate the samples at a constant temperature (e.g., 25°C, 37°C, or an elevated temperature to accelerate degradation).

4. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw samples.

  • Immediately quench any reaction if necessary (e.g., by neutralization or cooling).

  • Analyze the concentration of this compound using a validated analytical method.

5. Data Analysis:

  • Plot the natural logarithm of the this compound concentration versus time for each pH.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

  • Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.

pH_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis & Data Buffers Prepare Buffers (pH 2-10) Samples Prepare Samples in each Buffer Buffers->Samples Stock This compound Stock Solution Stock->Samples Incubate Incubate at Constant Temperature Samples->Incubate Sampling Sample at Time Intervals Incubate->Sampling HPLC Analyze via HPLC Sampling->HPLC Plot Plot ln(Conc) vs. Time HPLC->Plot Kinetics Determine Rate Constant (k) and Half-life (t½) Plot->Kinetics

pH-Dependent Stability Experimental Workflow.

References

challenges in the purification of Isoengeletin from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Isoengeletin from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

This compound is a flavonoid, specifically a dihydroflavonol glycoside. It is commonly found in plants of the Smilax genus, such as Smilax glabra and Smilax china.[1][2] In these sources, it often co-exists with a variety of structurally similar flavonoids, including its isomers.

Q2: What are the primary challenges in purifying this compound?

The main difficulties in isolating pure this compound stem from the complexity of the plant extract and the presence of closely related compounds. Key challenges include:

  • Presence of Isomers: this compound is often found alongside its isomers, such as engeletin (B1671289), neoengeletin, and stereoisomers like astilbin (B1665800) and its isomers (neoastilbin, isoastilbin).[1][3] These compounds have very similar polarities and chromatographic behaviors, making their separation difficult.

  • Complex Matrix: The crude plant extract contains a wide array of other compounds, including other flavonoids, phenolic acids, chlorophyll (B73375), lipids, and sugars, which can interfere with the separation process.[4]

  • Compound Stability: Flavonoids can be sensitive to factors like pH, temperature, and light, which can lead to degradation or isomerization during the purification process.[5][6][7]

  • Low Abundance: this compound may be a minor component in the extract, requiring efficient enrichment and purification steps to obtain a significant yield.

Q3: Which chromatographic techniques are most effective for this compound purification?

A multi-step chromatographic approach is typically necessary.

  • Initial Fractionation: Column chromatography using macroporous resins or polyamide is effective for the initial enrichment of total flavonoids from the crude extract.[8][9] Sephadex LH-20 column chromatography is also commonly used for the separation of flavonoids.

  • Separation of Isomers: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique for separating closely related flavonoid isomers like this compound and its counterparts due to its excellent resolving power for compounds with similar partition coefficients.[3][10]

  • Final Polishing: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often employed as a final step to achieve high purity of the isolated this compound.[1][11]

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and its Isomers in HPLC

Problem: You are observing co-elution or poor separation of this compound from other isomers like engeletin in your reversed-phase HPLC analysis or purification.

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase Composition 1. Adjust Solvent Strength: Modify the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient can often improve the resolution of closely eluting peaks.[4] 2. Change Organic Solvent: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation, as they have different interactions with the analyte and stationary phase. 3. Add an Acidic Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.[4]
Incorrect Stationary Phase If a standard C18 column is not providing adequate separation, consider a different stationary phase. A phenyl-hexyl or a polar-embedded column can offer different selectivity for flavonoids.[4]
Suboptimal Temperature Temperature can affect the viscosity of the mobile phase and the interaction kinetics. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.[4]
Column Overload Injecting too concentrated a sample can lead to peak broadening and loss of resolution. Reduce the injection volume or dilute the sample.[4]
Issue 2: Low Yield of this compound After Purification

Problem: The final amount of purified this compound is significantly lower than expected.

Potential Cause Troubleshooting Steps
Inefficient Initial Extraction Optimize your extraction parameters, including the solvent type (e.g., ethanol (B145695) concentration), temperature, and extraction time. For flavonoids, an ethanol concentration of around 70-80% is often effective.[12][13] High temperatures and prolonged extraction times can lead to degradation.[12]
Compound Degradation During Processing Flavonoids can be sensitive to heat, light, and extreme pH.[5][6][7] Minimize exposure to harsh conditions. Use a rotary evaporator at a controlled temperature for solvent removal and protect samples from light.
Irreversible Adsorption Highly polar compounds can irreversibly adsorb to silica (B1680970) gel. If using normal-phase chromatography, consider switching to a reversed-phase C18 or Sephadex LH-20 stationary phase.[4]
Multiple Chromatographic Steps Each purification step will inevitably lead to some sample loss. Streamline your workflow where possible. For instance, a well-optimized HSCCC separation may reduce the need for multiple subsequent chromatographic steps.

Experimental Protocols

General Extraction and Initial Fractionation
  • Extraction: The dried and powdered plant material (e.g., Smilax glabra rhizome) is extracted with an 80% ethanol solution at an optimized temperature (e.g., 90°C) for a specified duration (e.g., 1.5 hours).[12] The extraction is typically repeated to maximize yield.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297), to remove non-polar impurities like chlorophyll and lipids and to enrich the flavonoid fraction, which is typically found in the ethyl acetate phase.

  • Macroporous Resin/Polyamide Chromatography: The flavonoid-rich extract is dissolved in an appropriate solvent and loaded onto a pre-equilibrated macroporous or polyamide resin column. After washing with water to remove sugars and other highly polar impurities, the flavonoids are eluted with a high-concentration ethanol solution (e.g., 95% ethanol).[8][9]

High-Speed Counter-Current Chromatography (HSCCC) for Isomer Separation

HSCCC is a key step for separating this compound from its isomers. The selection of the two-phase solvent system is critical.

  • Solvent System Selection: A variety of solvent systems can be tested to find the optimal partition coefficient (K) for this compound. A common system for flavonoids is a mixture of n-hexane-ethyl acetate-methanol-water in various ratios. For the separation of flavonoids from Smilax glabra, a system of petroleum ether–ethyl acetate–methanol–water (1:3:0.5:5, v/v) has been used.[10] The ideal K value is typically between 0.5 and 2.

  • HSCCC Operation:

    • The HSCCC column is first filled with the stationary phase.

    • The apparatus is then rotated at a specific speed (e.g., 850 rpm).[10]

    • The mobile phase is pumped through the column at a set flow rate.

    • Once hydrodynamic equilibrium is reached, the sample, dissolved in a small volume of the mobile or stationary phase, is injected.

    • The effluent is continuously monitored with a UV detector, and fractions are collected.

Preparative HPLC (Prep-HPLC) for Final Purification
  • Column: A preparative reversed-phase C18 column is commonly used.[11]

  • Mobile Phase: A gradient of acetonitrile or methanol in water, with 0.1% formic acid added to both solvents, is a typical mobile phase.[11]

  • Gradient Program: The gradient should be optimized to achieve baseline separation of the target peak from any remaining impurities. A shallow gradient is often necessary.

  • Sample Preparation: The partially purified fraction from HSCCC is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected, combined, and the solvent is removed under reduced pressure to yield the pure compound.

Quantitative Data Summary

The following table provides an example of the expected purity and recovery at different stages of the purification process for flavonoids from a plant extract. The actual values can vary depending on the starting material and the specifics of the experimental setup.

Purification Step Total Flavonoid Content (%) Purity of Target Flavonoid (%) Recovery Rate (%)
Crude Ethanol Extract 10 - 15< 5-
After Macroporous Resin Purification 60 - 70[9]10 - 20> 90[9]
After HSCCC Separation -80 - 9585 - 95
After Preparative HPLC -> 98> 90

Visualizations

Experimental_Workflow start Crude Plant Material (e.g., Smilax glabra) extraction Ethanol Extraction start->extraction 80% Ethanol concentration Concentration extraction->concentration partitioning Solvent Partitioning concentration->partitioning Hexane, Chloroform, Ethyl Acetate enrichment Macroporous Resin Chromatography partitioning->enrichment Flavonoid-rich fraction isomer_sep HSCCC enrichment->isomer_sep Enriched Flavonoids final_purification Preparative HPLC isomer_sep->final_purification Partially separated isomers pure_compound Pure this compound final_purification->pure_compound

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Poor Resolution of Isogeletin Isomers in HPLC check_mobile_phase Optimize Mobile Phase? start->check_mobile_phase adjust_gradient Adjust Gradient Slope check_mobile_phase->adjust_gradient Yes change_solvent Switch Organic Solvent (MeOH <-> ACN) check_mobile_phase->change_solvent Yes add_modifier Add Acidic Modifier (e.g., 0.1% Formic Acid) check_mobile_phase->add_modifier Yes check_stationary_phase Change Stationary Phase? check_mobile_phase->check_stationary_phase No adjust_gradient->check_stationary_phase change_solvent->check_stationary_phase add_modifier->check_stationary_phase try_phenyl_hexyl Try Phenyl-Hexyl or Polar-Embedded Column check_stationary_phase->try_phenyl_hexyl Yes check_temp Optimize Temperature? check_stationary_phase->check_temp No try_phenyl_hexyl->check_temp test_temps Test Different Column Temperatures check_temp->test_temps Yes check_loading Reduce Sample Load? check_temp->check_loading No test_temps->check_loading reduce_injection Decrease Injection Volume or Dilute Sample check_loading->reduce_injection Yes solution Improved Resolution check_loading->solution No, problem persists. Consult further. reduce_injection->solution

Caption: Troubleshooting logic for poor HPLC separation of isomers.

References

optimizing injection volume and flow rate for Isoengeletin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Isoengeletin (also known as Engeletin).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for HPLC analysis of this compound?

A1: A good starting point for developing a method for this compound analysis, based on validated methods for similar flavonoids, would be a reversed-phase HPLC system.[1][2][3] Key parameters include a C18 column, a gradient mobile phase of acetonitrile (B52724) and water (often with a small percentage of an acid like formic or phosphoric acid to improve peak shape), a flow rate of around 1.0 mL/min, and an injection volume of 5-10 µL.[1][3] Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance.

Q2: How does injection volume affect the peak shape and quantification of this compound?

A2: Optimizing the injection volume is critical for achieving accurate and reproducible results. Injecting too large a volume can lead to column overloading, resulting in peak fronting, where the peak is asymmetrical with a leading edge.[4] Conversely, an injection volume that is too small may result in a poor signal-to-noise ratio, affecting the limit of detection and quantification. It is recommended that the injection volume not exceed 1-2% of the total column volume.

Q3: What is the impact of flow rate on the separation of this compound?

A3: The flow rate of the mobile phase influences analysis time, resolution, and back pressure. A higher flow rate will shorten the analysis time but can lead to broader peaks and decreased resolution.[5] Conversely, a lower flow rate can improve resolution but will increase the run time.[5] It is important to find an optimal flow rate that provides a balance between good separation and a practical analysis time. For many flavonoid analyses, a flow rate of 1.0 mL/min is a common starting point.[1][6]

Q4: My this compound peak is tailing. What are the possible causes and solutions?

A4: Peak tailing, where the peak has an asymmetrical tail, can be caused by several factors. These include secondary interactions between this compound and the stationary phase, column overloading, or issues with the mobile phase pH.[4] To address this, you can try reducing the injection volume, adjusting the mobile phase pH, or using a column with high-purity silica (B1680970) or end-capping to minimize silanol (B1196071) interactions.

Q5: I am observing high back pressure in my HPLC system during this compound analysis. What should I do?

A5: High back pressure is often an indication of a blockage in the system.[7] This could be due to a clogged column frit, contaminated guard column, or precipitation of the sample or buffer in the tubing. To troubleshoot, you can try back-flushing the column, cleaning it with a strong solvent, or replacing the column frit.[7] Filtering all samples and mobile phases before use is a crucial preventative measure.

Troubleshooting Guides

Peak Shape Issues
ProblemPossible CausesSuggested Solutions
Peak Fronting - Injection of too large a sample volume (column overload).[4] - Sample solvent is stronger than the mobile phase.- Reduce the injection volume. - Dilute the sample. - Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol groups).[4] - Column overload. - Inappropriate mobile phase pH.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. - Use a column with end-capping. - Reduce the injection volume.
Broad Peaks - Low flow rate leading to diffusion.[5] - Column degradation. - High dead volume in the system.- Optimize the flow rate.[5] - Replace the column if it has deteriorated. - Check and minimize the length of tubing between the injector, column, and detector.
Split Peaks - Partially clogged column frit. - Void in the column packing material. - Sample solvent incompatible with the mobile phase.- Back-flush the column. - Replace the column if a void is suspected. - Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.
Pressure and Retention Time Issues
ProblemPossible CausesSuggested Solutions
High Back Pressure - Clogged in-line filter or guard column. - Blockage in the column frit.[7] - Particulate matter from the sample or mobile phase.- Replace the in-line filter or guard column. - Back-flush the analytical column. - Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.
Low Back Pressure - Leak in the system (fittings, pump seals). - Air bubbles in the pump.- Check all fittings for leaks and tighten as necessary. - Purge the pump to remove any trapped air bubbles.
Shifting Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Replace the column if it is old or has been subjected to harsh conditions.

Experimental Protocols

Exemplary HPLC Method for this compound Quantification

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (optional, for improving peak shape).

    • This compound standard.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Set to the maximum absorbance of this compound (determine by UV scan).

    • Gradient Elution Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in the initial mobile phase to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare unknown samples by dissolving them in the initial mobile phase and filtering through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Hypothetical Effect of Injection Volume on Peak Characteristics of this compound
Injection Volume (µL)Peak Area (arbitrary units)Peak Height (arbitrary units)Peak Symmetry (As)
250,00010,0001.05
5125,00024,5001.02
10250,00048,0000.98
20480,00090,0000.85 (Fronting)
50950,000150,0000.70 (Significant Fronting)

Note: This table illustrates the general principle that as injection volume increases, peak area and height increase, but beyond a certain point, peak symmetry deteriorates due to column overloading.

Table 2: Hypothetical Effect of Flow Rate on Analysis Time and Resolution
Flow Rate (mL/min)Retention Time (min)Resolution (between this compound and an adjacent peak)Back Pressure (psi)
0.520.52.2800
0.812.81.91200
1.010.21.61500
1.28.51.41800
1.56.81.12200

Note: This table demonstrates the trade-off between analysis time and resolution. Higher flow rates decrease run time but can reduce the separation efficiency.[5]

Visualizations

Signaling Pathways Modulated by this compound (Engeletin)

This compound has been shown to modulate several key signaling pathways involved in inflammation and cell survival.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing start This compound Sample dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject Sample filter->inject column C18 Column Separation (Gradient Elution) inject->column detect UV Detection column->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak chromatogram->integrate quantify Quantify this compound integrate->quantify

Caption: Experimental workflow for this compound HPLC analysis.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IkB IκBα TLR4->IkB leads to degradation of IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB sequesters NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB->IkB IkB_NFkB->NFkB Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of X This compound X->IkB inhibits degradation MAPK_PI3K_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Cell_Survival Cell Survival Akt->Cell_Survival X This compound X->MAPKK inhibits X->PI3K inhibits

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Isoengeletin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural phenolic compounds, both isoengeletin (B3002223) and the widely studied flavonol, quercetin (B1663063), are recognized for their potential health benefits, largely attributed to their antioxidant properties. This guide offers a detailed comparison of their antioxidant activities, drawing upon available experimental data to inform researchers, scientists, and professionals in drug development.

Structural Differences

This compound and engeletin (B1671289) are stereoisomers, with the primary distinction being the stereochemistry at the C3 position of the dihydroflavonol core. This compound is the (2R,3S) stereoisomer, while engeletin is the (2R,3R) stereoisomer. This structural nuance can influence their biological activities. Quercetin, a flavonol, possesses a C2-C3 double bond, which distinguishes it structurally from the flavanonols this compound and engeletin.

Quantitative Antioxidant Activity

One study on flavonoids isolated from Smilax glabra reported that engeletin exhibited "no obvious antioxidant activity in the DPPH radical scavenging system." This contrasts with other findings, highlighting the variability in reported activities.

Table 1: In Vitro Antioxidant Activity of Engeletin and Quercetin (IC50 Values)

Antioxidant AssayEngeletin (this compound stereoisomer)QuercetinReference Compound
DPPH Radical Scavenging Activity14.6 µg/mL0.55 µg/mLBHT: 5.45 µg/mL
ABTS Radical Scavenging Activity18.75 µg/mL1.17 µg/mLNot specified

Disclaimer: The IC50 values presented are from separate studies and are not from a direct head-to-head comparison. Variations in assay conditions can affect these values.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Principle: The decrease in absorbance of the DPPH solution at a characteristic wavelength (around 517 nm) is proportional to the concentration and activity of the antioxidant.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH solution in methanol Mix Mix DPPH solution with test sample dilutions DPPH_Solution->Mix Test_Samples Prepare serial dilutions of test compounds Test_Samples->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_Absorbance Measure absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.

Principle: In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the decrease in absorbance at a specific wavelength (around 734 nm) is measured.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS radical cation (ABTS + Potassium Persulfate) Mix Mix ABTS radical solution with test sample dilutions ABTS_Radical->Mix Test_Samples Prepare serial dilutions of test compounds Test_Samples->Mix Incubate Incubate at room temperature Mix->Incubate Measure_Absorbance Measure absorbance at ~734 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

ABTS Radical Scavenging Assay Workflow

Mechanistic Insights into Antioxidant Action

Both engeletin (as a proxy for this compound) and quercetin exert their antioxidant effects through direct radical scavenging and modulation of cellular signaling pathways.

Engeletin (as a proxy for this compound)

Engeletin has been shown to possess anti-inflammatory and antioxidant properties.[1] Its mechanisms of action are linked to the modulation of key signaling pathways that are intertwined with oxidative stress.

  • NF-κB Signaling Pathway: Engeletin has been reported to inhibit the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators that are often associated with oxidative stress.

  • Nrf2 Signaling Pathway: Some evidence suggests that engeletin can activate the Nrf2/HO-1 pathway.[1] The transcription factor Nrf2 is a master regulator of the endogenous antioxidant response, and its activation leads to the expression of a battery of antioxidant and cytoprotective genes.

Quercetin

Quercetin is a potent antioxidant with well-documented mechanisms of action.

  • Direct Radical Scavenging: Quercetin's polyphenolic structure enables it to effectively scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • NF-κB Signaling Pathway: Similar to engeletin, quercetin is known to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects that complement its antioxidant activity.

  • Nrf2 Signaling Pathway: Quercetin is a well-established activator of the Nrf2 signaling pathway. By promoting the translocation of Nrf2 to the nucleus, quercetin enhances the cellular antioxidant defense system.

Signaling Pathway Diagrams

The following diagrams illustrate the central roles of the NF-κB and Nrf2 signaling pathways in mediating the antioxidant and anti-inflammatory effects of these flavonoids.

cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimuli->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB degrades, releases Nucleus Nucleus NF-κB->Nucleus translocates to NF-κB_active NF-κB (p65/p50) Gene_Expression Pro-inflammatory Gene Expression NF-κB_active->Gene_Expression activates Inflammation Inflammation & Oxidative Stress Gene_Expression->Inflammation Engeletin_Quercetin Engeletin & Quercetin Engeletin_Quercetin->IKK inhibit

NF-κB Signaling Pathway Modulation

cluster_nrf2 Nrf2 Signaling Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_active Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Gene_Expression Antioxidant & Cytoprotective Genes (e.g., HO-1, SOD) ARE->Gene_Expression activates Cell_Protection Cellular Protection Gene_Expression->Cell_Protection Engeletin_Quercetin Engeletin & Quercetin Engeletin_Quercetin->Nrf2 promote dissociation from Keap1

Nrf2 Signaling Pathway Modulation

Conclusion

While direct comparative data on the antioxidant activity of this compound and quercetin is scarce, the available information on engeletin and the extensive research on quercetin provide valuable insights. Quercetin appears to be a more potent direct antioxidant in in vitro radical scavenging assays. Both flavonoids, however, demonstrate the ability to modulate key signaling pathways, such as NF-κB and Nrf2, which are crucial in the cellular response to oxidative stress and inflammation. The subtle structural differences between this compound and engeletin may lead to variations in their biological activities, underscoring the need for further research to isolate and characterize the specific antioxidant properties of this compound and to perform direct comparative studies with established antioxidants like quercetin. Such studies will be instrumental in elucidating the full therapeutic potential of this class of compounds.

References

Isoengeletin's Mechanism of Action In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isoengeletin's in vitro mechanism of action against alternative flavonoids, supported by experimental data. We delve into its anti-inflammatory and apoptosis-inducing effects, offering detailed experimental protocols and quantitative data to validate its therapeutic potential.

I. Comparative Analysis of Anti-Inflammatory Activity

This compound, a flavonoid found in various medicinal plants, has demonstrated significant anti-inflammatory properties. Its mechanism of action often involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response. To contextualize its efficacy, we compare it with Quercetin, a widely studied flavonoid known for its potent anti-inflammatory effects.

The following table summarizes the 50% inhibitory concentration (IC50) values of Engeletin (a closely related dihydroflavonol glycoside to this compound) and Quercetin in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These cells are a standard model for in vitro inflammation studies.

CompoundTargetIC50 (µM)Cell LineStimulantReference
Engeletin PGE2 Production33.2RAW 264.7LPS[1][2]
TNF-α Production> 100 µg/mLRAW 264.7LPS[1][2]
NO Production> 100 µg/mLRAW 264.7LPS[1][2]
Quercetin PGE2 Production65.8RAW 264.7LPS[1][2]
TNF-α Production4.14RAW 264.7LPS[1][2]
NO Production37.1RAW 264.7LPS[1][2]

Data Interpretation:

II. Apoptosis-Inducing Potential of this compound Analogs

Beyond its anti-inflammatory effects, this compound and related flavonoids are being investigated for their potential to induce apoptosis in cancer cells. This is a critical mechanism for anti-cancer therapies. The table below presents the cytotoxic effects of Isoginkgetin, a biflavonoid structurally related to this compound, on a human glioblastoma cell line.

CompoundCell LineTime PointIC50 (µM)Reference
Isoginkgetin U87MG (Glioblastoma)24h24.75
48hNot Reported
72h10.69

Data Interpretation:

The time-dependent decrease in the IC50 value for Isoginkgetin indicates that its cytotoxic effect on U87MG glioblastoma cells increases with longer exposure. This suggests that the compound effectively induces cell death, a key characteristic of a potential anti-cancer agent.

III. Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Anti-Inflammatory Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, iNOS, COX-2) Nucleus->Inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits G cluster_1 Apoptosis Induction Pathway This compound This compound ROS ROS Generation This compound->ROS Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G cluster_2 Experimental Workflow: Western Blot for Apoptosis A 1. Cell Culture (e.g., Cancer Cell Line) B 2. Treatment (this compound or Vehicle) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3) G->H I 9. Secondary Antibody Incubation H->I J 10. Detection (ECL) I->J K 11. Data Analysis (Densitometry) J->K

References

A Head-to-Head Comparison of Isoengeletin and Astilbin Bioactivity: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoengeletin (B3002223) and astilbin (B1665800), two closely related flavonoid compounds, have garnered significant attention in the scientific community for their diverse pharmacological activities. This guide provides a comprehensive, head-to-head comparison of their bioactivities, supported by experimental data, to inform further research and drug development endeavors.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and anti-cancer activities of this compound (also referred to as engeletin (B1671289) in much of the literature) and astilbin. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: Anti-Inflammatory and Antioxidant Activity (IC50 Values)
Bioactivity AssayThis compound (Engeletin)AstilbinNotes
DPPH Radical Scavenging No significant activity7.34 ± 0.22 µg/mLA lower IC50 value indicates greater antioxidant potency.[1]
ABTS Radical Scavenging 18.13 ± 1.72 µg/mL6.48 ± 1.13 µg/mLAstilbin demonstrates stronger radical scavenging activity in this assay.[1]
Nitric Oxide (NO) Production Inhibition Not explicitly quantified in comparative studies, but shown to inhibit pro-inflammatory mediators.Not explicitly quantified in comparative studies, but shown to inhibit pro-inflammatory mediators.Both compounds demonstrate anti-inflammatory potential by reducing inflammatory markers.[1][2]
Table 2: Anti-Cancer Activity (IC50 Values)
Cell LineCancer TypeThis compound (Engeletin)Astilbin
HeLa Cervical CancerEfficacy demonstrated, but specific IC50 not provided in comparative studies.Data not available in comparative studies.
H460 Non-Small Cell Lung CancerSignificant tumor growth inhibition in xenograft models.Data not available in comparative studies.
Various other cell lines --Reported to have anti-cancer potential, but specific IC50 values vary widely across different studies and are not directly compared with this compound.

Note: Direct comparative studies on the anti-cancer activities of this compound and astilbin with a broad panel of cell lines are limited. The available data for engeletin is more qualitative from xenograft models.[3]

Comparative Analysis of Bioactivity

Anti-Inflammatory Activity:

Both this compound and astilbin exhibit potent anti-inflammatory properties by modulating key signaling pathways. They have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as other inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).[2]

  • This compound (Engeletin): Primarily exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.[4] By blocking these pathways, it prevents the transcription of genes involved in the inflammatory response.

  • Astilbin: Also modulates the NF-κB and MAPK pathways but has been shown to interact with a broader range of signaling molecules, including the TLR4/MyD88 pathway, PPARγ, SOCS3, and AMPK.[5] This suggests that astilbin may have a more multifaceted mechanism of anti-inflammatory action.

Antioxidant Activity:

Based on the available IC50 values from DPPH and ABTS radical scavenging assays, astilbin appears to possess stronger antioxidant activity than this compound.[1] Astilbin's lower IC50 values in both assays indicate a greater capacity to neutralize free radicals. However, one study noted that engeletin did not show obvious antioxidant activity in the DPPH assay.[1]

Anti-Cancer Activity:

While both compounds have been investigated for their anti-cancer potential, a direct and comprehensive comparison is challenging due to the lack of studies testing them side-by-side on a wide range of cancer cell lines.

  • This compound (Engeletin): Has demonstrated significant anti-tumor effects in in vivo xenograft models of lung and cervical cancer.[3] Its mechanism is linked to the inhibition of the NF-κB pathway, which is critical for cancer cell survival and proliferation.[3]

  • Astilbin: Has been reported to have anti-cancer properties, but quantitative data in direct comparison to this compound is scarce.[6]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and astilbin in the context of their anti-inflammatory effects.

Isoengeletin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates This compound This compound This compound->MAPK_Pathway This compound->IKK Gene_Transcription Pro-inflammatory Gene Transcription NFκB_n->Gene_Transcription

This compound's Anti-Inflammatory Mechanism

Astilbin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_Pathway MAPK Pathway MyD88->MAPK_Pathway PI3K_AKT PI3K/AKT Pathway MyD88->PI3K_AKT IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates Astilbin Astilbin Astilbin->TLR4 Astilbin->MAPK_Pathway Astilbin->PI3K_AKT Astilbin->IKK PPARγ PPARγ Astilbin->PPARγ SOCS3 SOCS3 Astilbin->SOCS3 AMPK AMPK Astilbin->AMPK Gene_Transcription Pro-inflammatory Gene Transcription NFκB_n->Gene_Transcription

Astilbin's Anti-Inflammatory Mechanism

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compounds (this compound, astilbin) and a positive control (e.g., ascorbic acid) in methanol to prepare a series of concentrations.

  • Reaction: In a 96-well plate, add 100 µL of each sample concentration to the wells. Then, add 100 µL of the DPPH solution to each well. A blank well should contain only methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample and DPPH Solution Prepare_DPPH->Mix Prepare_Samples Prepare Serial Dilutions of Compounds Prepare_Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Experimental Workflow
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Cell Viability: Perform an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[7]

Conclusion

Both this compound and astilbin are promising natural compounds with significant anti-inflammatory and potential anti-cancer properties. Astilbin appears to exhibit stronger antioxidant activity and may have a more diverse range of anti-inflammatory mechanisms. However, the anti-cancer potential of this compound, particularly as suggested by in vivo models, warrants further investigation with quantitative in vitro studies across a panel of cancer cell lines. This direct comparison would provide a clearer understanding of their relative potencies and therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further elucidate the bioactivities of these intriguing flavonoids.

References

Confirming the Purity of Synthesized Isoengeletin: A Comparative Guide to qNMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the absolute purity of a synthesized active pharmaceutical ingredient (API) is a critical step in ensuring its quality, safety, and efficacy. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for the purity determination of synthesized isoengeletin (B3002223), a flavonoid with potential therapeutic properties.

Synthesis of this compound

While this compound can be isolated from natural sources, its synthesis in a laboratory setting allows for controlled production and scalability. A common strategy for the synthesis of flavonoids like this compound involves the cyclization of a chalcone (B49325) precursor. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route to this compound begins with the Claisen-Schmidt condensation of a suitably protected 2',4',6'-trihydroxyacetophenone (B23981) with a protected p-hydroxybenzaldehyde to form a chalcone intermediate. This is followed by an oxidative cyclization to form the dihydroflavonol backbone. Subsequent glycosylation with a protected rhamnose derivative, followed by deprotection, yields this compound.

  • Step 1: Chalcone Formation: An appropriately protected 2',4',6'-trihydroxyacetophenone is reacted with a protected p-hydroxybenzaldehyde in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent.

  • Step 2: Oxidative Cyclization: The resulting chalcone is then subjected to oxidative cyclization using hydrogen peroxide in an alkaline medium to form the dihydroflavonol ring system.

  • Step 3: Glycosylation: The dihydroflavonol is then glycosylated with a protected rhamnose donor, such as a trichloroacetimidate-activated rhamnose derivative, in the presence of a Lewis acid catalyst.

  • Step 4: Deprotection: Finally, all protecting groups are removed under appropriate conditions to yield the final product, this compound.

Purification at each step is typically carried out using column chromatography.

Purity Determination: qNMR as the Gold Standard

Quantitative NMR (qNMR) has emerged as a primary analytical method for the accurate and precise determination of the purity of organic molecules, including natural products and synthesized compounds.[1] The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal.[2]

Advantages of qNMR for Purity Assessment:

  • Absolute Quantification: qNMR allows for the direct determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[3]

  • High Accuracy and Precision: The technique is known for its high degree of accuracy and precision, with typical relative errors below 2%.

  • Non-destructive: qNMR is a non-destructive technique, allowing the sample to be recovered and used for further analyses.

  • Structural Information: In addition to quantitative data, the NMR spectrum provides a wealth of structural information, which can simultaneously confirm the identity of the synthesized compound and any impurities present.

  • Traceability: qNMR measurements can be made traceable to the International System of Units (SI) by using a certified internal standard.

Experimental Protocol: Purity Determination of this compound by ¹H-qNMR

This protocol outlines the use of ¹H-qNMR with an internal standard for determining the purity of synthesized this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Internal Standard: A certified internal standard with known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals is chosen. Maleic acid or 1,3,5-trimethoxybenzene (B48636) are suitable choices.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in which both the analyte and the internal standard are fully soluble.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a 90° pulse angle, a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and internal standard, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum, including Fourier transformation, phasing, and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Comparison with Other Purity Determination Methods

While qNMR is a powerful tool, other analytical techniques are also commonly employed for purity assessment. The table below compares qNMR with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureqNMR HPLC-UV LC-MS
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.Separation by HPLC followed by mass-to-charge ratio detection.
Quantification Absolute, primary ratio method.Relative, requires a reference standard of the analyte.Primarily qualitative and semi-quantitative; quantitative analysis requires a specific setup and a reference standard.
Reference Standard Requires a certified internal standard (can be different from the analyte).Requires a certified reference standard of the analyte.Requires a reference standard of the analyte for accurate quantification.
Accuracy HighGood to High (dependent on reference standard purity)Moderate for quantification (highly sensitive for detection)
Precision HighHighGood
Selectivity High (based on distinct NMR signals)Good to High (based on chromatographic separation and UV spectrum)Very High (based on chromatographic separation and mass)
Structural Info Yes (provides full structure confirmation)Limited (retention time and UV spectrum)Yes (provides molecular weight and fragmentation pattern)
Sample Throughput ModerateHighHigh
Destructive NoYesYes

Visualizing the Workflow

The following diagrams illustrate the synthesis and purity determination workflows.

Synthesis_Workflow cluster_synthesis This compound Synthesis start Protected Precursors chalcone Chalcone Formation (Claisen-Schmidt) start->chalcone cyclization Oxidative Cyclization chalcone->cyclization glycosylation Glycosylation cyclization->glycosylation deprotection Deprotection glycosylation->deprotection end Crude this compound deprotection->end

Caption: A generalized workflow for the synthesis of this compound from protected precursors.

qNMR_Purity_Workflow cluster_workflow qNMR Purity Determination sample_prep Sample Preparation (Weighing & Dissolution) nmr_acq NMR Data Acquisition (Quantitative Parameters) sample_prep->nmr_acq data_proc Data Processing (Integration) nmr_acq->data_proc purity_calc Purity Calculation data_proc->purity_calc result Purity Report purity_calc->result

Caption: The experimental workflow for determining the purity of this compound using qNMR.

Conclusion

For the definitive purity assessment of synthesized this compound, qNMR stands out as a superior method due to its ability to provide direct, absolute quantification with high accuracy and precision, all while being non-destructive. While methods like HPLC and LC-MS are invaluable for qualitative analysis, impurity profiling, and monitoring reaction progress, qNMR provides a robust and reliable final purity value that is essential for regulatory submissions and ensuring the quality of the final product. A combination of these techniques offers a comprehensive approach to the characterization and quality control of synthesized pharmaceutical compounds.

References

A Comparative Guide to HPLC and UPLC Methods for Isoengeletin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the accurate quantification of isoengeletin (B3002223), a flavonoid of significant interest for its potential therapeutic properties. The choice of analytical methodology is critical for reliable and reproducible results in pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutic agents. This document outlines representative experimental protocols and presents a comparative analysis of their performance based on key validation parameters.

Executive Summary

Both HPLC and UPLC are powerful chromatographic techniques for the separation and quantification of chemical compounds. UPLC, a newer technology, utilizes smaller particle size columns (typically <2 µm) and higher pressures than conventional HPLC (3-5 µm particles).[1][2] This fundamental difference leads to significant improvements in speed, resolution, and sensitivity with UPLC.[1][2] For the quantification of this compound, transitioning from an established HPLC method to a UPLC method can offer substantial benefits in terms of sample throughput and analytical performance. However, a thorough cross-validation is essential to ensure the consistency and reliability of data between the two methods.[3]

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC and UPLC methods for the quantification of flavonoids similar to this compound, based on publicly available data and established analytical principles.[4][5][6]

ParameterHPLCUPLCSignificance
Analysis Time (minutes) 15 - 40[7][8]5 - 10[4]UPLC offers significantly faster analysis, increasing sample throughput.
Resolution GoodExcellentUPLC provides superior separation of closely eluting compounds.[1]
Sensitivity (LOD/LOQ) Higher (e.g., ~50 ng/mL / ~150 ng/mL)[4]Lower (e.g., ~0.5 ng/mL / ~1.5 ng/mL)[4]UPLC is significantly more sensitive, allowing for the detection of lower concentrations.[1][4]
Linearity (R²) > 0.999[4]> 0.999[4]Both methods demonstrate excellent linearity.[4]
Accuracy (% Recovery) 98 - 102%[4]95 - 105%[4]Both methods provide high accuracy.[4]
Precision (% RSD) < 2%[4]< 5%[4]HPLC may show slightly better precision in simpler matrices.[4]
Solvent Consumption HighLowUPLC is more environmentally friendly due to lower solvent usage.[2]
Initial Investment LowerHigherUPLC systems have a higher initial capital cost.[4]

Experimental Protocols

Detailed methodologies for representative HPLC and UPLC methods applicable to this compound quantification are provided below. These protocols are based on established methods for flavonoids and should be optimized and validated for the specific matrix being analyzed.

Representative HPLC-UV Method

This protocol is based on methods developed for the quantification of polyphenols, including this compound, in plant extracts.[7][9]

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis or Photodiode Array (PDA) detector, a binary pump, and an autosampler.[7][10]

  • Mobile Phase: A gradient elution with 0.1% formic or acetic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[7][11]

    • Gradient Program: 15–20% B (0–15 min), 20–40% B (15–40 min).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 291 nm (or determined by the UV spectrum of this compound).[7]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: 30 °C.[4]

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol (B129727) or 40% ethanol), sonicated, and filtered through a 0.22 µm or 0.45 µm syringe filter before injection.[4][9]

Representative UPLC-MS/MS Method

This protocol is adapted from advanced methods for the analysis of flavonoids and other small molecules, offering higher sensitivity and selectivity.[4][12]

  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. A C18 column with a smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 µm) is typically used.[1][4]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[4][12]

  • Flow Rate: 0.3 mL/min.[4][12]

  • Ionization Mode: Negative Electrospray Ionization (ESI-), which is generally suitable for phenolic compounds.[4]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

  • Injection Volume: 2 µL.[13]

  • Column Temperature: 30 °C.[13]

  • Sample Preparation: Similar to the HPLC method, samples are dissolved in a suitable solvent and filtered prior to analysis.

Cross-Validation Workflow

The cross-validation of an analytical method is a critical step to ensure that a new method (e.g., UPLC) provides equivalent or superior results to an existing, validated method (e.g., HPLC).[3] The workflow involves analyzing the same set of samples using both methods and comparing key validation parameters.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_uplc UPLC Method start Sample Preparation hplc_analysis HPLC Analysis start->hplc_analysis uplc_analysis UPLC Analysis start->uplc_analysis end_node Data Comparison & Method Equivalency hplc_data HPLC Data Acquisition hplc_analysis->hplc_data hplc_validation HPLC Validation Parameters (Linearity, Accuracy, Precision) hplc_data->hplc_validation hplc_validation->end_node Comparison of Validation Data uplc_data UPLC Data Acquisition uplc_analysis->uplc_data uplc_validation UPLC Validation Parameters (Linearity, Accuracy, Precision) uplc_data->uplc_validation uplc_validation->end_node Comparison of Validation Data

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Signaling Pathway of Flavonoid Analysis Logic

The logical flow of analyzing flavonoids like this compound involves several key stages, from sample processing to final data interpretation, ensuring the quality and reliability of the results.

FlavonoidAnalysisLogic extraction Extraction of this compound from Matrix purification Sample Purification (e.g., SPE) extraction->purification method_selection Method Selection (HPLC or UPLC) purification->method_selection separation Chromatographic Separation method_selection->separation detection Detection (UV or MS) separation->detection quantification Quantification detection->quantification validation Method Validation (ICH Guidelines) quantification->validation

Caption: Logical workflow for flavonoid quantification and validation.

Conclusion

The choice between HPLC and UPLC for this compound quantification will depend on the specific requirements of the analysis. While HPLC remains a robust and reliable technique, UPLC offers significant advantages in terms of speed, sensitivity, and resolution.[1][2] For laboratories with high sample throughput or those requiring the detection of trace amounts of this compound, transitioning to a UPLC method is a worthwhile investment. A thorough cross-validation as outlined in this guide will ensure a seamless and scientifically sound method transfer, maintaining data integrity and comparability.[3]

References

The Synergistic Potential of Isoengeletin: A Comparative Guide to its Anti-Inflammatory Effects with Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective anti-inflammatory agents has led to a growing interest in the synergistic potential of natural compounds. Isoengeletin, a dihydroflavonol glycoside, has demonstrated significant anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of this compound and other prominent flavonoids, namely quercetin (B1663063) and luteolin (B72000). While direct experimental data on the synergistic effects of this compound with these flavonoids is still emerging, this document summarizes their individual activities, explores the mechanistic basis for potential synergy, and provides detailed experimental protocols to facilitate further research in this promising area.

Comparative Anti-Inflammatory Activity

The anti-inflammatory effects of this compound, quercetin, and luteolin have been evaluated in various in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells as a model for inflammation. These flavonoids have been shown to inhibit the production of key pro-inflammatory mediators. The following table summarizes their individual effects on Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

FlavonoidTarget MediatorCell LineStimulantMethodResults
This compound (Engeletin) IL-1β, IL-6, TNF-αH9c2Hypoxia-ReoxygenationqPCRSignificant reduction in mRNA levels of IL-1β, IL-6, and TNF-α.[1]
Quercetin NO, TNF-α, IL-1β, IL-6RAW 264.7LPSGriess Assay, ELISADose-dependent inhibition of NO, TNF-α, IL-1β, and IL-6 production.[2]
Luteolin NO, IL-1β, IL-6RAW 264.7LPSGriess Assay, ELISACombination with tangeretin (B192479) showed stronger suppression of NO, IL-1β, and IL-6 than luteolin alone.[3]
Quercetin + Catechin (B1668976) NO, TNF-α, IL-1βRAW 264.7LPSGriess Assay, ELISASynergistically attenuated the increase of NO, TNF-α, and IL-1β.[4]
Luteolin + Tangeretin NO, PGE2, IL-1β, IL-6RAW 264.7LPSGriess Assay, ELISACombination produced synergistic inhibitory effects on NO production and stronger suppression of PGE2, IL-1β, and IL-6.[3]

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound, quercetin, and luteolin are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7]

NF-κB Signaling Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[8] Flavonoids like this compound, quercetin, and luteolin have been shown to inhibit this pathway by preventing IκB degradation and blocking NF-κB nuclear translocation.[5][6][8]

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating the production of inflammatory mediators.[9] Quercetin and luteolin have been demonstrated to suppress the phosphorylation of these MAPKs, thereby inhibiting downstream inflammatory responses.[8][9]

Given that these flavonoids can target different components of the same inflammatory pathways, there is a strong rationale for potential synergistic interactions. For instance, one flavonoid might inhibit an upstream kinase in the MAPK pathway, while another blocks NF-κB nuclear translocation, leading to a more potent overall anti-inflammatory effect than either compound alone.

Inflammatory Signaling Pathways Potential Sites of Action for Flavonoids in Inflammatory Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKK MAPKK (e.g., MEK) TAK1->MAPKK IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_n->Genes Induces Transcription AP1_n->Genes Induces Transcription LPS LPS LPS->TLR4 Binds

Caption: Key signaling pathways in inflammation and potential flavonoid targets.

Experimental Protocols

To facilitate the investigation of synergistic anti-inflammatory effects, detailed methodologies for key in vitro experiments are provided below.

Cell Culture and Treatment

RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine assays) and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound, the other flavonoid (e.g., quercetin or luteolin), or their combination for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the culture medium and incubate for the desired period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate and incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Sample Collection: Collect the cell culture supernatant after treatment and stimulation.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Calculate the cytokine concentration based on a standard curve generated with known concentrations of the recombinant cytokine.

Experimental Workflow A 1. Cell Culture (RAW 264.7 Macrophages) B 2. Pre-treatment (this compound +/- Other Flavonoid) A->B C 3. Stimulation (LPS) B->C D 4. Incubation C->D E 5. Supernatant Collection D->E F Griess Assay (NO) E->F G ELISA (Cytokines) E->G H Western Blot (Proteins) E->H I 6. Data Analysis F->I G->I H->I

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

While this compound, quercetin, and luteolin individually demonstrate significant anti-inflammatory potential by modulating the NF-κB and MAPK signaling pathways, the exploration of their synergistic effects remains a compelling area for future research. The provided experimental protocols offer a robust framework for investigating these interactions. A deeper understanding of the synergistic mechanisms of these flavonoids could pave the way for the development of more potent and targeted anti-inflammatory therapies with potentially lower effective doses and reduced side effects. Further studies are warranted to quantify the synergistic effects and to elucidate the precise molecular targets of these flavonoid combinations in inflammatory processes.

References

A Comparative Guide to the Bioactivity of Isoengeletin: A Call for Independent Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current, albeit limited, scientific literature on the bioactivity of Isoengeletin, a naturally occurring flavonoid. A thorough review of published studies reveals a notable absence of independent replication for its reported biological activities. While this compound has been identified as a constituent in plant extracts with demonstrated anticancer, anti-inflammatory, and antioxidant properties, studies focusing on the isolated compound are scarce.

This document aims to bridge this gap by summarizing the existing data, providing detailed experimental protocols from related studies, and presenting comparative data to facilitate future independent validation of this compound's therapeutic potential.

I. Current State of this compound Bioactivity Research

This compound is a flavonoid that has been identified in plants such as Smilax glabra.[1] Research has primarily focused on the bioactivity of extracts from this plant, which contain a variety of phenolic compounds, including this compound. These extracts have shown promising anti-inflammatory and antioxidant effects.[1] However, the specific contribution of this compound to these activities remains to be elucidated through studies on the isolated compound. The lack of independent replication studies makes it challenging to definitively ascertain its specific biological functions and mechanisms of action.

II. Comparative Bioactivity Data

The following tables summarize the quantitative data from studies on plant extracts containing this compound and related flavonoids. It is crucial to note that these results reflect the activity of a mixture of compounds and not solely this compound. These data should serve as a benchmark for future replication studies using isolated this compound.

Table 1: Anti-Inflammatory Activity of a Phenolic-Enriched Extract of Smilax glabra (PEESG) Containing this compound

Treatment GroupConcentrationNO Production (% of LPS control)TNF-α Production (% of LPS control)IL-6 Production (% of LPS control)
LPS Control1 µg/mL100%100%100%
PEESG1.6 µg/mLSignificantly reducedSignificantly reducedSignificantly reduced
PEESG8 µg/mLDose-dependently reducedDose-dependently reducedDose-dependently reduced
PEESG40 µg/mLDose-dependently reducedDose-dependently reducedDose-dependently reduced

Data adapted from a study on a phenolic-enriched extract of Smilax glabra, which identified this compound as one of its components.[1] The study demonstrated a significant dose-dependent inhibition of LPS-induced production of NO, IL-6, and TNF-α in RAW264.7 cells.[1]

Table 2: Antioxidant Activity of a Phenolic-Enriched Extract of Smilax glabra (PEESG) Containing this compound

AssayPEESG ConcentrationScavenging Activity / Reducing PowerComparison
DPPH Radical Scavenging12.5–50 µg/mLSignificant scavenging capacityNo significant difference with ascorbic acid
ABTS Radical Scavenging12.5–50 µg/mLSignificantly higher efficiencyHigher than ascorbic acid
Ferric Ion Reducing PowerNot specifiedSignificant reducing powerNot specified

This table is based on findings from a study on a phenolic-enriched extract of S. glabra, where this compound was identified as a component.[1]

III. Experimental Protocols for Replication Studies

To facilitate independent replication, the following are detailed experimental protocols adapted from studies on related flavonoids and extracts containing this compound.

A. In Vitro Anti-Inflammatory Activity Assay

  • Cell Culture:

    • Use RAW 264.7 macrophage cells.

    • Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of isolated this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent.

  • Cytokine Measurement (TNF-α and IL-6):

    • Following the same treatment protocol as the NO assay, collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay:

    • Perform an MTT assay to assess the cytotoxicity of this compound at the tested concentrations to ensure that the observed anti-inflammatory effects are not due to cell death.

B. In Vitro Antioxidant Activity Assays

  • DPPH Radical Scavenging Assay:

    • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Mix various concentrations of isolated this compound with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity. Ascorbic acid can be used as a positive control.

  • ABTS Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.

    • Mix various concentrations of isolated this compound with the ABTS•+ solution.

    • Measure the decrease in absorbance at 734 nm after a specific incubation time.

    • Calculate the percentage of scavenging activity.

C. In Vitro Anticancer Activity Assay

  • Cell Culture:

    • Select appropriate cancer cell lines for the study (e.g., breast cancer: MCF-7, MDA-MB-231; oral cancer: HSC-3, SCC-9).

    • Culture the cells in the recommended medium and conditions.

  • Cell Viability/Cytotoxicity Assay (MTT Assay):

    • Seed the cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of isolated this compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cancer cells with this compound at its IC50 concentration for a specified time.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.

IV. Visualization of Key Pathways and Workflows

To further guide research, the following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow relevant to the bioactivity of flavonoids like this compound.

G Hypothetical Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Pathway (IKK, IκBα) TLR4->NFkB_pathway Activates p65 p65 NFkB_pathway->p65 Leads to p65 translocation nucleus Nucleus p65->nucleus pro_inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) nucleus->pro_inflammatory_genes Transcription NO NO pro_inflammatory_genes->NO TNFa_IL6 TNF-α, IL-6 pro_inflammatory_genes->TNFa_IL6 This compound This compound This compound->NFkB_pathway Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

G General Experimental Workflow for Bioactivity Screening start Start: Isolated this compound in_vitro In Vitro Bioactivity Assays start->in_vitro anticancer Anticancer (e.g., MTT, Apoptosis) in_vitro->anticancer anti_inflammatory Anti-inflammatory (e.g., NO, Cytokine) in_vitro->anti_inflammatory antioxidant Antioxidant (e.g., DPPH, ABTS) in_vitro->antioxidant data_analysis Data Analysis and IC50/EC50 Determination anticancer->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis mechanistic_studies Mechanistic Studies (e.g., Western Blot, qPCR) data_analysis->mechanistic_studies end Conclusion on Bioactivity mechanistic_studies->end

Caption: A general workflow for the independent validation of this compound's bioactivity.

V. Conclusion and Future Directions

The currently available data suggests that this compound may possess valuable bioactivities. However, the lack of studies on the isolated compound and the absence of independent replication are significant gaps in the scientific literature. This guide provides a starting point for researchers to design and conduct rigorous, independent validation studies. Future research should focus on:

  • Isolation and Purification: Obtaining highly purified this compound to ensure that observed effects are attributable to this specific compound.

  • Independent Replication: Systematically replicating the bioactivity studies outlined in this guide using the isolated compound.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Progressing to animal models to evaluate the efficacy and safety of this compound in a physiological context.

By systematically addressing these research areas, the scientific community can build a robust body of evidence to either validate or refute the therapeutic potential of this compound, ultimately contributing to the development of new and effective therapeutic agents.

References

A Comparative Guide to the In Vitro Efficacy of Isoengeletin from Different Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of Isoengeletin, a flavonoid with demonstrated anti-inflammatory and potential anticancer properties. While data on purified this compound from multiple plant sources remains limited in publicly available literature, this document synthesizes the existing evidence to offer a comparative perspective. We will focus on its anti-inflammatory effects, drawing data from studies on its host plants and closely related compounds.

Data Presentation: In Vitro Anti-Inflammatory Efficacy

The following table summarizes the available quantitative data on the in vitro anti-inflammatory activity of compounds related to this compound and extracts from plants known to contain it. Direct comparison is challenging due to the use of different compounds (e.g., Engeletin) and extracts in the cited studies.

Plant SourceCompound/ExtractAssayCell LineIC50 Value
Smilax corbulariaEngeletinProstaglandin E2 (PGE2) InhibitionRAW 264.733.1 µM[1]
Smilax corbulariaEngeletinNitric Oxide (NO) Production InhibitionRAW 264.7>100 µg/mL[1]
Smilax glabraPhenolic-Enriched ExtractNitric Oxide (NO) Production InhibitionRAW 264.7Not specified
Interleukin-6 (IL-6) Production Inhibition
Tumor Necrosis Factor-alpha (TNF-α) Production Inhibition
Piper aduncumIsoembigenin (a related C-glycoside flavone)Tumor Necrosis Factor-alpha (TNF-α) SuppressionRAW 264.7Significant suppression observed

Note: The data for Smilax glabra is for a phenolic-enriched extract and not purified this compound. The study on Piper aduncum reports significant suppression of TNF-α by Isoembigenin but does not provide a specific IC50 value.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used to model inflammation in vitro.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) solution. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

  • Induction of Inflammation: Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

  • Compound Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified period before stimulation with LPS.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

  • Cells are pre-treated with different concentrations of the test compound for 1-2 hours.

  • LPS (typically 1 µg/mL) is added to the wells to induce NO production, and the plates are incubated for 24 hours.

  • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Cytokine Production Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • RAW 264.7 cells are cultured and treated with the test compound and LPS as described above.

  • After the incubation period, the cell culture supernatant is collected.

  • The concentration of the specific cytokine (e.g., TNF-α or IL-6) is measured using a commercially available ELISA kit according to the manufacturer's instructions.

  • The absorbance is read on a microplate reader, and the cytokine concentration is determined from a standard curve.

  • The percentage of cytokine inhibition is calculated by comparing the concentrations in the treated groups to the LPS-stimulated control group.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • After treatment, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathway and Experimental Workflow

NF-κB Signaling Pathway in Inflammation

This compound and related flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production). This compound is hypothesized to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binds to Promoter Region Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes Transcription

Caption: NF-κB signaling pathway in LPS-induced inflammation.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

The following diagram illustrates a typical workflow for screening the anti-inflammatory potential of a compound like this compound in vitro.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Bioassays cluster_analysis Data Analysis start Seed RAW 264.7 cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cells Remaining Cells stimulate->cells griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa calc_ic50 Calculate IC50 values griess->calc_ic50 elisa->calc_ic50 mtt MTT Assay (Viability) cells->mtt mtt->calc_ic50 compare Compare Efficacy calc_ic50->compare

Caption: Workflow for in vitro anti-inflammatory screening.

References

Safety Operating Guide

Navigating the Safe Disposal of Isoengeletin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of isoengeletin (B3002223) in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the known properties of structurally similar flavonoids, such as quercetin (B1663063) and astilbin, and established best practices for chemical waste management. Adherence to these procedures is crucial for ensuring personnel safety and environmental protection.

Hazard Profile Analysis of Analogous Flavonoids

To establish a baseline for safe handling and disposal, the hazard profiles of structurally related flavonoids have been summarized. This data underscores the importance of treating this compound with care, assuming a comparable hazard potential.

CompoundCAS NumberMolecular FormulaKey Hazard StatementsNotes
Quercetin 117-39-5C₁₅H₁₀O₇H301: Toxic if swallowed.[1][2][3]Requires handling in a way that avoids dust formation. Recommended disposal is via an approved waste disposal plant.[3][4]
Astilbin 29838-67-3C₂₁H₂₂O₁₁H400: Very toxic to aquatic life.[5]Indicates a potential for environmental harm if not disposed of correctly.
Engeletin 572-31-6C₂₁H₂₂O₁₀Not explicitly classified.Stored at -20°C, suggesting chemical instability at room temperature.

Standard Operating Procedure (SOP) for this compound Disposal

This section outlines the step-by-step process for the disposal of this compound in its various forms.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Disposal of Solid this compound
  • Waste Identification : Pure, solid this compound waste should be classified as hazardous chemical waste.

  • Containment :

    • Place solid this compound waste in a clearly labeled, sealed container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.

    • Do not mix with other chemical waste unless compatible.

  • Storage : Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal : Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Disposal of this compound Solutions

The disposal method for this compound solutions depends on the solvent used.

A. Aqueous Solutions:

  • Small Quantities : For very dilute, small-volume aqueous solutions, consult your local regulations. Some institutions may permit drain disposal with copious amounts of water if the concentration is below a certain threshold and the substance is not classified as environmentally hazardous. Given the aquatic toxicity of the related compound astilbin, this is not the recommended primary method.[5]

  • Recommended Disposal :

    • Collect all aqueous solutions containing this compound in a designated, labeled hazardous waste container.

    • The container should be labeled "Hazardous Aqueous Waste: this compound in Water" and list any other components.

    • Arrange for disposal through your institution's hazardous waste management service.

B. Organic Solvent Solutions:

  • Segregation : Never dispose of organic solvent solutions down the drain.

  • Containment :

    • Collect this compound solutions in a designated waste solvent container.

    • Segregate halogenated and non-halogenated solvent waste if required by your institution.

    • The container must be clearly labeled with the contents, including "this compound" and the name of the solvent(s).

  • Disposal : Follow your institution's procedures for the disposal of chemical solvent waste.

Disposal of Contaminated Labware and PPE
  • Solid Contaminated Materials :

    • Items such as gloves, paper towels, and weighing papers that are lightly contaminated with this compound should be placed in a designated solid hazardous waste container.[6]

    • This container should be clearly labeled as "Chemically Contaminated Solid Waste."

  • Glassware :

    • Rinse contaminated glassware with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the rinsate as hazardous liquid waste.

    • After decontamination, the glassware can be washed and reused. If the glassware is to be disposed of, it should be placed in a broken glass container after decontamination.

Spill Cleanup
  • Containment : In case of a spill, restrict access to the area.

  • Small Spills (Solid) :

    • Gently sweep up the solid material, avoiding dust generation.

    • Place the collected material in a labeled hazardous waste container.

  • Small Spills (Liquid) :

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).

    • Place the absorbent material in a sealed, labeled hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Visual Guidance

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps for determining the correct disposal route for this compound waste.

Isoengeletin_Disposal_Workflow start This compound Waste waste_form Determine Waste Form start->waste_form solid Solid this compound waste_form->solid Solid liquid This compound Solution waste_form->liquid Liquid contaminated Contaminated Materials (PPE, Labware) waste_form->contaminated Contaminated Material solid_waste Collect in Labeled Hazardous Solid Waste Container solid->solid_waste solvent_type Identify Solvent liquid->solvent_type contaminated_waste Collect in Labeled Contaminated Solid Waste Container contaminated->contaminated_waste disposal Dispose via Institutional Hazardous Waste Management solid_waste->disposal aqueous Aqueous Solution solvent_type->aqueous Water organic Organic Solvent solvent_type->organic Organic aqueous_waste Collect in Labeled Hazardous Aqueous Waste Container aqueous->aqueous_waste organic_waste Collect in Labeled Hazardous Solvent Waste Container organic->organic_waste aqueous_waste->disposal organic_waste->disposal contaminated_waste->disposal

Caption: Disposal workflow for this compound waste.

Disclaimer: This document provides guidance based on available data for analogous compounds and general laboratory safety principles. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheets for all chemicals used.

References

Personal protective equipment for handling Isoengeletin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, a comprehensive understanding of chemical handling and safety protocols is critical. This guide provides immediate, essential safety and logistical information for handling Isoengeletin. The following procedures are based on available safety data for similar compounds and general best practices for handling laboratory chemicals.

Hazard Identification and Classification

Primary Hazards:

  • May be harmful if swallowed.

  • May cause skin and eye irritation.[1]

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is mandatory to minimize exposure when handling this compound. The following table outlines the recommended PPE.[1]

Body PartPPE RecommendationJustification
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and potential irritation.[1]
Eyes/Face Safety glasses with side shields or safety goggles. A face shield may be required for operations with a splash hazard.To protect eyes from dust particles and splashes.[1]
Body Laboratory coatTo protect skin and personal clothing from contamination.[1]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts are generated and ventilation is inadequate.To prevent the inhalation of airborne particles.[1]

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing risks. The following workflow provides a step-by-step guide for safe handling, from preparation to disposal.

Workflow for the Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Management cluster_disposal Disposal a Don appropriate PPE b Work in a well-ventilated area (e.g., fume hood) a->b c Carefully weigh the required amount b->c d Prepare solutions by slowly adding solid to solvent to avoid splashing c->d e Decontaminate work surfaces d->e f For spills, absorb with inert material, collect in a sealed container e->f g Collect all waste (unused chemical, contaminated PPE) in a labeled, sealed container f->g h Dispose of waste according to institutional and local regulations g->h

Caption: Workflow for the safe handling of this compound.

Precautionary Statements and First Aid

The following precautionary statements and first aid measures are critical for ensuring safety.[1]

SituationPrecautionary Action / First Aid Measure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1]
In Case of Inhalation Move the person to fresh air.[1]
In Case of Skin Contact Wash off with soap and plenty of water.[1]
In Case of Eye Contact Rinse thoroughly with plenty of water.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Collection : All waste materials, including unused this compound and contaminated PPE, should be collected in a clearly labeled, sealed container.[1]

  • Regulatory Compliance : Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.[1]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.